Eucalyptol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEGYLXZBRQIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(CC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020616 | |
| Record name | 1,8-Cineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,8-cineol is a colorless liquid with a camphor-like odor. Spicy cooling taste. (NTP, 1992), Colorless liquid; [Merck Index], Colorless mobile liquid; camphor like aroma | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Eucalyptol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Eucalyptol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
349 to 351 °F at 760 mmHg (NTP, 1992), 176 °C, Specific gravity: 0.921-0.923 at 25 °C/25 °C; BP: 176-177 °C | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Eucalyptol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03852 | |
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| Record name | CINEOLE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
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Flash Point |
49 °C (120 °F) - closed cup | |
| Record name | CINEOLE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
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Solubility |
Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), In water, 3.50X10+3 mg/L at 21 °C, Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils, Soluble in alcohols, most fixed oils, glycerin, propylene glycol; 1:5 in 60% alcohol, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Insoluble in water; miscible in oils, soluble (in ethanol) | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Eucalyptol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Eucalyptol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.921 to 0.923 (NTP, 1992), 0.9267 g/cu cm at 20 °C, 0.921-0.924 | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Eucalyptol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.9 [mmHg], 1.90 mm Hg at 25 °C | |
| Record name | Eucalyptol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid or oil, Colorless mobile liquid, Colorless essential oil, Colorless liquid | |
CAS No. |
470-82-6 | |
| Record name | 1,8-CINEOL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,8-Cineole | |
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| Record name | Eucalyptol [USAN:USP] | |
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| Record name | Eucalyptol | |
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| Record name | Eucalyptol | |
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Melting Point |
34.7 °F (NTP, 1992), 1.5 °C | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Eucalyptol | |
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| URL | https://www.drugbank.ca/drugs/DB03852 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Pharmacological Activities and Mechanisms of Action of Eucalyptol
Anti-inflammatory Effects of Eucalyptol (B1671775)
This compound exhibits significant anti-inflammatory effects through multiple mechanisms, including the modulation of cytokine production, inhibition of NF-κB activation, regulation of pro-inflammatory mediators, impact on arachidonic acid metabolism, and effects on cellular infiltration and edema. rsc.orgnih.govinnovareacademics.inup.ac.zanih.govscielo.br
Modulation of Cytokine Production
Research indicates that this compound can modulate the production of various cytokines, which are key signaling molecules in the inflammatory response. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in human monocytes and lymphocytes. nih.govrsc.orgnih.gov
Table 1: Inhibition of Cytokine Production by this compound in Human Immune Cells
| Cell Type | Cytokine | Inhibition Percentage (at 1.5 µg/ml) | p-value |
| Lymphocytes | TNF-α | 92% | 0.0001 |
| Lymphocytes | IL-1β | 84% | 0.0001 |
| Lymphocytes | IL-4 | 70% | 0.0001 |
| Lymphocytes | IL-5 | 65% | 0.0001 |
| Monocytes | TNF-α | 99% | <0.001 |
| Monocytes | IL-1β | 84% | <0.001 |
| Monocytes | IL-6 | 76% | <0.001 |
| Monocytes | IL-8 | 65% | <0.001 |
| Data derived from a study on the inhibitory activity of 1,8-cineol on cytokine production in cultured human lymphocytes and monocytes. nih.gov |
This compound has been shown to decrease the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while potentially increasing anti-inflammatory cytokines such as IL-10. bohrium.comkinkiagri.or.jpnih.gov
Inhibition of NF-κB Activation
A key mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govconsensus.apptandfonline.com NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. tandfonline.com By inhibiting NF-κB activation, this compound can suppress the expression of numerous genes involved in inflammation. researchgate.netconsensus.apptandfonline.cominnovareacademics.in This inhibition may occur through blocking ERK-dependent NF-κB activation, leading to reduced nuclear NF-κB expression. researchgate.netinnovareacademics.in
Regulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, IL-4, IL-6)
This compound has been shown to directly regulate the levels of various pro-inflammatory mediators. It significantly inhibits the production of TNF-α, IL-1β, IL-4, and IL-5 in human lymphocytes. nih.govcaymanchem.com In monocytes, it also significantly inhibits TNF-α, IL-1β, IL-6, and IL-8 production. nih.gov These effects contribute to a reduced inflammatory response. nih.govconsensus.appmdpi.com
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Different Models
| Mediator | Model/Cell Type | Effect | References |
| TNF-α | Human lymphocytes | Inhibited | nih.govcaymanchem.com |
| IL-1β | Human lymphocytes | Inhibited | nih.govcaymanchem.com |
| IL-4 | Human lymphocytes | Inhibited | nih.govcaymanchem.com |
| IL-5 | Human lymphocytes | Inhibited | nih.govcaymanchem.com |
| TNF-α | Human monocytes | Inhibited | nih.gov |
| IL-1β | Human monocytes | Inhibited | nih.gov |
| IL-6 | Human monocytes | Inhibited | nih.gov |
| IL-8 | Human monocytes | Inhibited | nih.gov |
| TNF-α | LPS-induced inflammation (in vivo/in vitro) | Decreased | nih.govpainresearch.or.krresearchgate.net |
| IL-1β | LPS-induced inflammation (in vivo/in vitro) | Decreased | nih.govpainresearch.or.krresearchgate.net |
| IL-6 | LPS-induced inflammation (in vivo/in vitro) | Decreased | nih.govpainresearch.or.krresearchgate.net |
| IL-1β | Cerulein-induced acute pancreatitis (mice) | Decreased | kinkiagri.or.jp |
| IL-6 | Cerulein-induced acute pancreatitis (mice) | Decreased | kinkiagri.or.jp |
| TNF-α | Cerulein-induced acute pancreatitis (mice) | Decreased | kinkiagri.or.jp |
| IL-17A | DSS-induced colitis (mice) | Reduced | mdpi.com |
| TNF-α | Subarachnoid haemorrhage (rat model) | Reduced | tandfonline.com |
| IL-1β | Subarachnoid haemorrhage (rat model) | Reduced | tandfonline.com |
| IL-6 | Subarachnoid haemorrhage (rat model) | Reduced | tandfonline.com |
| TNF-α | Complete Freund's adjuvant induced arthritis (rats) | Downregulated | nih.gov |
| IL-1β | Complete Freund's adjuvant induced arthritis (rats) | Downregulated | nih.gov |
| IL-6 | Complete Freund's adjuvant induced arthritis (rats) | Downregulated | nih.gov |
| IL-4 | Complete Freund's adjuvant induced arthritis (rats) | Upregulated | nih.gov |
| IL-10 | Complete Freund's adjuvant induced arthritis (rats) | Upregulated | nih.gov |
Impact on Arachidonic Acid Metabolism
This compound has been reported to suppress arachidonic acid metabolism. rsc.orgup.ac.zacapes.gov.bruni-freiburg.dereading.ac.uk Arachidonic acid is a precursor to several inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. By inhibiting enzymes involved in this pathway, such as lipoxygenase (LOX), this compound can reduce the production of these pro-inflammatory molecules. rsc.org
Table 3: Effect of this compound on Lipoxygenase (LOX) Activity
| Enzyme | Effect | IC50 Value (if available) | Reference |
| LOX | Inhibited | 138 mg (in a specific formulation) | rsc.org |
Effects on Cellular Infiltration and Edema
Studies have shown that this compound can reduce inflammatory cell infiltration and edema in various models of inflammation. innovareacademics.inup.ac.zanih.govscielo.brkinkiagri.or.jpguidetopharmacology.orgnih.govmdpi.com For example, in a mouse model of gout arthritis, this compound attenuated ankle edema and reduced inflammatory cell infiltrations in ankle tissues. nih.govnih.gov In zymosan-induced arthritis mice, oral administration of this compound significantly reduced cell influx, including neutrophils, lymphocytes, and monocytes, and ameliorated pain-like behavior and edema. scielo.brscielo.br this compound treatment also reduced edema and inflammatory cell infiltration in a mouse model of acute pancreatitis. kinkiagri.or.jp Topical application of this compound-rich essential oil has also shown significant anti-edematogenic effects in a xylene-induced mouse ear edema model. mdpi.com
Table 4: Effects of this compound on Cellular Infiltration and Edema in Animal Models
| Model | Effect on Cellular Infiltration | Effect on Edema | References |
| Gout arthritis (mouse) | Reduced | Attenuated | nih.govnih.gov |
| Zymosan-induced arthritis (mouse) | Reduced (neutrophils, lymphocytes, monocytes influx) | Ameliorated | scielo.brscielo.br |
| Cerulein-induced acute pancreatitis (mouse) | Reduced | Reduced | kinkiagri.or.jp |
| Xylene-induced ear edema (mouse) | Inhibited | Reduced | mdpi.com |
| Carrageenan-induced paw edema (rat/mouse) | Reduced | Reduced | caymanchem.commdpi.com |
Antioxidant Properties of this compound
This compound possesses antioxidant properties, which contribute to its protective effects against oxidative stress. nih.govnih.govaltmeyers.orginnovareacademics.in Oxidative stress is involved in the pathogenesis of various inflammatory diseases. tandfonline.com this compound can reduce oxidative stress through mechanisms such as scavenging free radicals and regulating antioxidant enzyme activities. nih.govnih.govbohrium.comnih.govmdpi.commdpi.com Studies have shown that this compound can prevent increases in malondialdehyde (MDA) levels (a marker of lipid peroxidation) and decreases in glutathione (B108866) (GSH) levels, while also restoring the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px). nih.govbohrium.comnih.govmdpi.com The antioxidant activity of this compound may be mediated, in part, by activating the Nrf2/Keap1 pathway, a key regulator of cellular responses to oxidative stress. researchgate.net
Table 5: Effects of this compound on Oxidative Stress Markers and Antioxidant Enzymes
| Marker/Enzyme | Effect | Model/Cell Type | References |
| MDA | Prevented increase/Reduced | Lead-exposed rats (hippocampus), Gout arthritis (mouse/cell) | nih.govbohrium.comnih.gov |
| GSH | Prevented decrease/Restored | Lead-exposed rats (hippocampus), Wound healing (rat) | bohrium.commdpi.com |
| SOD activity | Prevented reduction/Restored | Lead-exposed rats (hippocampus), Gout arthritis (mouse/cell), Wound healing (rat) | nih.govbohrium.comnih.govmdpi.com |
| GSH-Px activity | Prevented reduction/Restored | Lead-exposed rats (hippocampus), Gout arthritis (mouse/cell) | nih.govbohrium.comnih.gov |
| ROS | Reduced | Gout arthritis (mouse/cell), Wound healing (rat) | nih.govnih.govmdpi.com |
| Catalase (CAT) activity | Decreased (in MRSA cells) | Methicillin-resistant Staphylococcus aureus (MRSA) | mdpi.com |
Reduction of Oxidative Stress
This compound has demonstrated the ability to reduce oxidative stress in various experimental models. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. This compound's impact on oxidative stress has been observed in studies involving induced injury and exposure to harmful substances. For instance, this compound treatment significantly reduced malondialdehyde (MDA) levels, a marker of lipid peroxidation and oxidative stress, in brain tissues of rats after subarachnoid haemorrhage (SAH). tandfonline.com Similarly, in a study involving common carp (B13450389) exposed to ambient copper, this compound administration decreased MDA levels in the fish serum. researchgate.net this compound has also been shown to diminish the production of superoxides and H₂O₂ in glucose-exposed retinal pigment epithelial cells. mdpi.com
Regulation of Signaling Pathways
This compound influences several signaling pathways involved in inflammation and oxidative stress responses. One key pathway affected by this compound is the NF-κB pathway. This compound has been shown to suppress lipopolysaccharide (LPS)-induced proinflammatory cytokine production through the action of NF-κB, TNF-α, IL-1β, and IL-6. nih.gov It can reduce LPS-induced NF-κB activation. nih.gov Furthermore, this compound has been reported to suppress matrix metalloproteinase-9 expression through an extracellular signal-regulated kinase (ERK)-dependent NF-κB pathway. innovareacademics.in this compound can also regulate other cancer-related signaling pathways, such as the PI3K-Akt, cAMP, TGF-beta, and p53 signaling pathways, as suggested by transcriptome analysis in neuroblastoma cells. nih.gov this compound may also exert its anti-tumor effects by down-regulating MYC and its target genes involved in cell division, differentiation, and apoptosis pathways. nih.gov In the context of diabetic complications, this compound has been shown to block glucose-induced AGE-RAGE axis and podocyte injury through disturbing RAGE-ERK-c-Myc signaling. researchgate.net Studies also suggest that this compound can activate the Nrf2/HO-1 signaling cascade, which is crucial in the antioxidant response, leading to reduced oxidative stress. tandfonline.com
Radical Scavenging Activity
This compound exhibits radical scavenging activity, contributing to its antioxidant properties. The ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, is a common method to evaluate antioxidant potential in vitro. Studies have utilized the DPPH radical reducing power assay to assess the antiradical activity of essential oils containing this compound. phcogj.com While some studies indicate that pure this compound may show limited antiradical activity in certain assays like the DPPH assay researchgate.net, others suggest that essential oils with high this compound content exhibit good to strong DPPH radical scavenging activity. scielo.br The antioxidant power of these oils may be attributed to the presence of electron donors, including oxygenated terpenoids like this compound. scielo.br
Impact on Antioxidant Enzyme Activities
This compound can influence the activity of endogenous antioxidant enzymes, which play a vital role in the cellular defense against oxidative damage. Research has shown that this compound can increase the activities of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). nih.govresearcher.life In a study on rats exposed to lead, this compound prevented a decrease in the activity of SOD and GSH-Px enzymes in the hippocampus. researcher.life Similarly, in common carp exposed to copper, this compound significantly increased SOD, GSH-Px, and catalase (CAT) activity. researchgate.net this compound treatment also restored the activity of SOD and reduced MDA content in a mouse model of gout arthritis. nih.gov These findings suggest that this compound enhances the endogenous antioxidant capacities of tissues. nih.gov Administration of this compound has also been shown to reduce SOD expression in the airways of mice exposed to methyl methacrylate (B99206) vapor. rjptonline.org
Here is a summary of the impact of this compound on antioxidant enzyme activities based on the search results:
| Enzyme | Effect of this compound | Model/Condition | Source |
| Superoxide Dismutase (SOD) | Increased activity, prevented decrease, reduced expression | Gout arthritis mouse model, Lead-exposed rats, Copper-exposed common carp, MMA vapor-exposed mice | researchgate.netnih.govresearcher.liferjptonline.org |
| Glutathione Peroxidase (GSH-Px) | Increased activity, prevented decrease | Lead-exposed rats, Copper-exposed common carp | researchgate.netresearcher.life |
| Catalase (CAT) | Increased activity | Copper-exposed common carp | researchgate.net |
Antimicrobial Activities of this compound
This compound has demonstrated antimicrobial properties against a range of microorganisms, including bacteria and fungi. scielo.org.co Its lipophilic characteristics are thought to facilitate its interaction with microbial cell membranes, leading to damage and permeabilization. scielo.org.co The antimicrobial effect of this compound can be dependent on factors such as dose, microbial strain, and the presence of other substances. scielo.org.co
Antibacterial Effects
This compound has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. scielo.org.co Its effects occur because it can alter the permeability and function of the cell membrane, inducing intracellular filtration and morphological alteration of the microbial cell. scielo.org.co Studies have shown this compound's activity against various bacterial species, including Escherichia coli, Staphylococcus aureus, and Salmonella. researchgate.netmdpi.com The minimum inhibitory concentration (MIC) values for this compound vary depending on the bacterial strain. scielo.org.co For example, on S. mutans, this compound showed MIC/MBC of 250/500 μg/mL, while for E. faecalis and E. coli, it required MIC >2001 μg/mL. scielo.org.co this compound has also been shown to extend the lag phase of certain bacteria like S. Typhimurium, E. coli O157:H7, and S. aureus. mdpi.com Combinations of this compound with other compounds can sometimes result in additive or synergistic effects, enhancing antibacterial activity. scielo.org.comdpi.com
Here is a table summarizing some reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacteria:
| Bacterial Species | MIC Value (μg/mL) | Source |
| Streptococcus mutans | 250 | scielo.org.co |
| Enterococcus faecalis | >2001 | scielo.org.co |
| Escherichia coli | >2001 | scielo.org.co |
| Staphylococcus aureus | 1250 - 7230 | semanticscholar.orgaphrc.org |
| Escherichia coli | 6250 | semanticscholar.org |
| Enterococcus faecalis | 6250 | semanticscholar.org |
| Pseudomonas aeruginosa | 25000 | semanticscholar.org |
| Salmonella | 350 - 11370 | researchgate.net |
| Escherichia coli | 350 - 11370* | researchgate.net |
Note: MIC values can vary significantly between studies due to differences in methodology, bacterial strains, and the form of this compound used (pure compound vs. component of essential oil).
Against Methicillin-Resistant Staphylococcus aureus
This compound has shown activity against Methicillin-Resistant Staphylococcus aureus (MRSA) strains, which are a significant concern in healthcare settings due to their resistance to conventional antibiotics. aphrc.orgtandfonline.com Studies have investigated this compound's potential as a bactericidal agent against MRSA. aphrc.org Research indicates that this compound exhibits significant antibacterial activity against both clinical and reference strains of MRSA, with a reported minimum inhibitory concentration of 7.23 mg/mL. aphrc.org The mechanism of action against MRSA involves the disruption of the bacterial cell membrane integrity. aphrc.orgnih.gov Treatment with this compound leads to increased membrane permeability, evidenced by a notable increase in the leakage of intracellular components like nucleic acids and proteins. aphrc.orgnih.gov this compound also alters the surface charge of MRSA cells, further indicating its impact on membrane integrity. aphrc.org Furthermore, this compound can induce oxidative stress within MRSA cells, significantly elevating the generation of reactive oxygen species (ROS) and leading to heightened lipid peroxidation. aphrc.org Concurrently, the activities of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD) are decreased in MRSA cells treated with this compound, suggesting that this compound overwhelms the bacteria's oxidative stress defense mechanisms. aphrc.orgnih.gov this compound has also shown synergistic effects in combination with certain antibiotics, such as amoxicillin/clavulanic acid, against S. aureus strains isolated from osteomyelitis patients. mdpi.com Studies have also indicated that essential oils containing this compound can inhibit biofilm formation by MRSA strains. mdpi.com
Mechanisms of Membrane Integrity Disruption
One of the primary mechanisms by which this compound exerts its antibacterial effect is by disrupting the integrity of the bacterial cell membrane. scielo.org.coresearchgate.netscielo.org.coaphrc.orgresearchgate.net Due to its lipophilic nature, this compound can interact with the phospholipid bilayers of microbial membranes, leading to structural damage and increased permeability. scielo.org.coscielo.org.co This disruption can cause leakage of intracellular contents, such as nucleic acids and proteins, which is detrimental to the bacterial cell. researchgate.netaphrc.orgresearchgate.net Studies on Methicillin-Resistant Staphylococcus aureus (MRSA) have shown that this compound treatment leads to enhanced membrane permeability and a significant increase in the leakage of nucleic acids and proteins compared to untreated strains. researchgate.netaphrc.org Furthermore, this compound can alter the surface charge of bacterial cells, contributing to the destabilization of the membrane. researchgate.netaphrc.orgresearchgate.net
Inhibition of Bacterial Enzymes and Respiratory Activity
Beyond membrane disruption, this compound can also interfere with essential bacterial enzymes and inhibit respiratory activity. researchgate.netresearchgate.netconsensus.appscielo.org.co This interference can disrupt vital metabolic pathways necessary for bacterial survival and growth. While specific enzymatic targets can vary depending on the bacterial species, the general principle involves this compound impeding the function of enzymes crucial for cellular processes. researchgate.netresearchgate.netscielo.org.co Inhibition of respiratory activity further compromises the bacteria's ability to generate energy, contributing to its demise. researchgate.netresearchgate.net
Antibiofilm Potency
This compound has demonstrated potency against bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix. mdpi.comscielo.brresearchgate.netcnr.itijcmas.com Biofilms provide bacteria with increased resistance to antimicrobial agents and host immune responses. cnr.it this compound can inhibit the formation of biofilms and, in some cases, reduce preformed biofilms. scielo.brresearchgate.netcnr.it Its antibiofilm activity may involve interfering with the initial stages of biofilm formation, disrupting the biofilm matrix, and affecting the metabolic activity of the sessile cells within the biofilm. mdpi.comresearchgate.netcnr.itijcmas.com Studies suggest that this compound can influence bacterial quorum sensing, a communication system that plays a significant role in biofilm development and functioning. cnr.itmdpi.com By interfering with quorum sensing, this compound can disrupt the coordinated behavior of bacteria within the biofilm. cnr.itmdpi.com
Data on the antibiofilm activity of this compound against specific bacterial strains can be presented in tables, illustrating the percentage of biofilm inhibition or reduction observed at different concentrations. For example, studies have evaluated the effect of this compound-containing essential oils or this compound itself on biofilm formation by Streptococcus pyogenes and urinary tract pathogens like Proteus mirabilis. researchgate.netijcmas.com
| Bacterial Strain | This compound Concentration | Biofilm Inhibition/Reduction | Source |
| Streptococcus pyogenes | 300 µg/mL | Significant inhibition of initial biofilm formation researchgate.net | researchgate.net |
| Proteus mirabilis | Not specified | Very high inhibitory effect on biofilm formation ijcmas.com | ijcmas.com |
| S. aureus | Not specified | Moderately associated with antibiofilm effect mdpi.com | mdpi.com |
| E. coli | Not specified | Considerably correlated with antibiofilm effect mdpi.com | mdpi.com |
| P. aeruginosa | Not specified | Negatively correlates with antibiofilm effect mdpi.com | mdpi.com |
Note: Specific percentage inhibition values vary depending on the study methodology, bacterial strain, and this compound concentration used.
Antifungal Effects
This compound also possesses antifungal properties, demonstrating activity against various fungal species. scielo.org.coconsensus.appconsensus.appscielo.org.conih.gov Similar to its antibacterial mechanisms, this compound's lipophilic nature allows it to interact with fungal cell membranes, leading to damage and altered permeability. scielo.org.coscielo.org.co This disruption can impair essential cellular functions in fungi. Research indicates that natural products with antifungal activity, including components of essential oils like this compound, can interfere with ATP synthesis and ion flow (such as Ca++ and K+), primarily damaging the cell membrane and cell wall of fungi. nih.gov Another proposed mechanism involves the generation of reactive oxygen species (ROS), which can damage fungal mitochondria and membranes. nih.gov
Studies have evaluated the antifungal activity of this compound-rich essential oils against fungi such as Candida albicans and Aspergillus species. scielo.org.comdpi.comnih.gov For instance, essential oil with a high content of 1,8-cineole showed antifungal activity against Botrytis cinerea and Colletotrichum acutatum. mdpi.com
| Fungal Species | This compound Concentration (in essential oil) | Antifungal Effect | Source |
| Candida albicans | >2001 μg/mL (alone); lower in mixture | Requires high concentration alone; activity enhanced in mixture scielo.org.co | scielo.org.co |
| Aspergillus species | Evaluated as potential disinfectant | Showed good antifungal activity in indoor environments nih.gov | nih.gov |
| Botrytis cinerea | 68.26% in essential oil (3 µL/mL) | Complete inhibition of growth mdpi.com | mdpi.com |
| Colletotrichum acutatum | 68.26% in essential oil (6 µL/mL) | Complete inhibition of growth mdpi.com | mdpi.com |
| Aspergillus flavus | 250 ppm | 50% inhibition of fungal growth mdpi.com | mdpi.com |
Antiviral Effects
This compound has also shown promising antiviral effects against a variety of viruses. consensus.appconsensus.appnih.govresearchgate.netijrpr.commq.edu.auresearchgate.netnih.govjfi-online.orginnovareacademics.in The mechanisms underlying its antiviral activity are diverse and can involve direct inactivation of the virus, interference with viral entry into host cells, and inhibition of viral replication. nih.govresearchgate.netmq.edu.au
The antiviral mechanisms of this compound and eucalyptus essential oils can vary depending on the specific virus. nih.gov One proposed mechanism is the direct binding of monoterpenes like this compound to free viruses, particularly targeting viral proteins involved in host cell entry and penetration, thereby preventing infection. nih.govresearchgate.net
Against SARS-CoV-2
Given the global health impact of the COVID-19 pandemic, the antiviral potential of natural compounds against SARS-CoV-2 has been extensively investigated. This compound has emerged as a potential inhibitor of SARS-CoV-2. nih.govijrpr.commq.edu.auresearchgate.netnih.gov
Studies, including in silico molecular docking assays, have indicated that this compound can interact with key viral proteins essential for SARS-CoV-2 replication. nih.govijrpr.commq.edu.auresearchgate.netnih.gov A prominent target is the main protease (Mpro), a crucial enzyme involved in processing viral polyproteins into functional proteins required for viral replication and transcription. nih.govijrpr.commq.edu.auresearchgate.netnih.gov Molecular docking studies suggest that this compound can bind to the active site of Mpro, potentially inhibiting its activity and thus hindering viral production. ijrpr.comresearchgate.net
Beyond enzyme inhibition, this compound formulations, such as nano-emulsions, have been shown in vitro to decrease SARS-CoV-2 particles by affecting viral replication and adsorption. mq.edu.aunih.gov This suggests that this compound may interfere with multiple stages of the viral life cycle, including the virus's ability to attach to and enter host cells, as well as its replication within the cell. mq.edu.aunih.gov The antiviral activity against SARS-CoV-2 can involve a synergistic effect targeting the virus outside the cells (virucidal activity), inhibiting viral replication, and preventing viral adsorption. mq.edu.au
| Target/Mechanism Against SARS-CoV-2 | Description | Source |
| Main protease (Mpro) inhibition | This compound can bind to the active site of Mpro, potentially inhibiting its function and viral replication. ijrpr.comresearchgate.net | ijrpr.comresearchgate.net |
| Viral replication inhibition | This compound formulations can decrease SARS-CoV-2 particles by altering viral replication. mq.edu.aunih.gov | mq.edu.aunih.gov |
| Viral adsorption inhibition | This compound formulations can interfere with the virus's ability to adsorb to host cells. mq.edu.aunih.gov | mq.edu.aunih.gov |
| Virucidal activity | This compound may exert direct inactivating effects on the virus outside the host cell. mq.edu.au | mq.edu.au |
Virucidal Mechanisms
The virucidal activity of this compound and essential oils containing it is attributed to their lipophilic nature, which likely facilitates the disruption of the viral membrane or interference with viral envelope proteins redalyc.orgresearchgate.net. Studies have demonstrated that essential oils can cause direct virus inactivation before adsorption onto host cells researchgate.net. This disruption of the viral structure can compromise the integrity of the virus, rendering it non-infectious redalyc.orgmdpi.comvitabase.com.
Inhibition of Viral Replication
This compound has shown potential in inhibiting viral replication through various mechanisms. Research, including in silico studies, suggests that this compound can interact with key viral enzymes essential for replication. For instance, this compound has been identified as a potential inhibitor candidate for the SARS-CoV-2 main protease (Mpro), an enzyme critical for the virus's replication and transcription mdpi.comnih.gov. By inhibiting Mpro, this compound may interfere with the processing of viral polyproteins necessary for the production of functional viral components. Studies using this compound nano-emulsion formulations have also indicated an inhibition of viral replication for SARS-CoV-2 nih.govmq.edu.auresearchgate.net. Non-volatile compounds from Eucalyptus, such as acylphloroglucinols, have also been shown to inhibit viral replication by impairing viral RNA polymerase activity in studies on Zika virus consensus.app.
Interference with Viral Adsorption
This compound and essential oils containing it can interfere with the adsorption of viruses onto host cells mdpi.comvitabase.comnih.govmq.edu.auresearchgate.net. This mechanism involves preventing the virus from attaching to the cell surface receptors necessary for entry. The lipophilic nature of this compound may play a role in this by altering the viral envelope or masking viral structures required for adsorption redalyc.orgresearchgate.netanimalmedicalresearch.org. Studies evaluating the antiviral activity of this compound nano-emulsion against SARS-CoV-2 have demonstrated that it exerts its action by targeting the virus outside the cells and inhibiting viral adsorption nih.govmq.edu.auresearchgate.net. This interference with the initial stage of infection can significantly reduce the ability of the virus to infect host cells and establish an infection.
Analgesic and Antinociceptive Activities of this compound
This compound possesses notable analgesic and antinociceptive properties, which have been demonstrated in various pain models nih.govresearchgate.netpainresearch.or.krresearchgate.netacademicjournals.orgufc.brnih.govmdpi.comscielo.brresearchgate.netresearchgate.netscielo.brpainresearch.or.krusp.br. Its pain-relieving effects are mediated through complex interactions with several physiological targets and pathways involved in pain perception and modulation.
Interactions with TRP Channels (e.g., TRPM8, TRPA1)
A key mechanism underlying this compound's analgesic and antinociceptive effects involves its interaction with Transient Receptor Potential (TRP) channels, particularly TRPM8 and TRPA1 nih.govacademicjournals.orglakeforest.edu. This compound is recognized as an agonist of TRPM8, the cold/menthol receptor, which is expressed in peripheral sensory neurons nih.govufc.brlakeforest.edumdpi.comduke.edumdpi.com. Activation of TRPM8 channels by this compound can lead to a cooling sensation and has been shown to be essential for some of its analgesic actions, including the inhibition of acid-induced visceral pain nih.govmdpi.com.
In addition to activating TRPM8, this compound has been found to act as an antagonist or inhibitor of TRPA1 nih.govufc.brnih.govmdpi.com. TRPA1 is an irritant receptor expressed in nociceptors and is involved in the detection of noxious cold and a variety of pungent irritants lakeforest.edumdpi.com. By inhibiting TRPA1, this compound may counteract pain signals transmitted through this channel nih.govnih.govmdpi.com.
While the interaction with TRPM8 and TRPA1 is well-documented, some studies also suggest a potential interaction with TRPV1, the capsaicin (B1668287) receptor, which is involved in detecting heat and pain researchgate.netufc.brnih.govmdpi.comresearchgate.net. However, the nature of this interaction (agonist or antagonist) appears to be context-dependent or debated across different studies researchgate.netufc.brmdpi.com.
Modulation of Nociceptive Pathways
This compound modulates nociceptive pathways through several mechanisms beyond direct TRP channel interaction. Its anti-inflammatory properties play a significant role in its analgesic effects, as inflammation is a major contributor to pain consensus.appnih.govresearchgate.netnih.govscielo.brresearchgate.netpainresearch.or.krusp.br. This compound can reduce the production of pro-inflammatory mediators such as cytokines (e.g., IL-1β, TNF-α, IL-6) consensus.appnih.govresearchgate.netufc.brnih.govresearchgate.netusp.br, thereby attenuating inflammatory pain nih.govresearchgate.netnih.govresearchgate.net. Studies have shown that this compound's anti-inflammatory effects, mediated significantly by TRPM8, contribute to its ability to alleviate pain in inflammatory models nih.govresearchgate.net.
This compound has demonstrated antinociceptive effects in various experimental pain models, including those induced by formalin, capsaicin, glutamate, mustard oil, hypertonic saline, monosodium urate (MSU), and zymosan researchgate.netufc.brnih.govmdpi.comscielo.brresearchgate.netpainresearch.or.krusp.br. These models involve different aspects of the nociceptive system, suggesting that this compound influences multiple pain pathways. For instance, its effects in the formalin test, which has two phases (acute and inflammatory), indicate both peripheral and possibly central modulation of pain scielo.brpainresearch.or.kr. Some research also suggests the potential involvement of μ-opioid receptors in the analgesic effects of eucalyptus essential oil, although studies specifically on this compound have sometimes indicated non-opioid mechanisms painresearch.or.krscielo.brpainresearch.or.kr.
Impact on Mechanical Allodynia
Mechanical allodynia, a condition where a non-painful stimulus is perceived as painful, is a common feature of inflammatory and neuropathic pain. This compound has been shown to significantly attenuate mechanical allodynia in various animal models of pain nih.govresearchgate.netnih.govscielo.brresearchgate.netusp.brfrontiersin.org.
In models of inflammatory pain, such as Complete Freund's Adjuvant (CFA)-induced inflammation and monosodium urate (MSU)-induced gout arthritis, this compound treatment effectively reduced mechanical hypersensitivity nih.govresearchgate.netnih.govresearchgate.net. This effect is strongly linked to its anti-inflammatory actions and its interaction with TRPM8 channels nih.govresearchgate.net. Studies using TRPM8-deficient mice have shown that the analgesic effect of this compound, including the attenuation of mechanical allodynia, is abolished in the absence of functional TRPM8 channels nih.govresearchgate.net.
Furthermore, this compound has been reported to ameliorate pain-like behavior, including mechanical allodynia, in models of zymosan-induced arthritis scielo.brusp.br. These findings collectively highlight the ability of this compound to modulate the sensitization of sensory pathways that contribute to mechanical allodynia in inflammatory conditions.
Here is a summary of some research findings on the effects of this compound:
| Pain Model / Condition | Effect of this compound | Proposed Mechanism(s) | Source(s) |
| CFA-induced inflammatory pain (mice) | Attenuated mechanical allodynia, reduced paw edema | TRPM8 activation, anti-inflammatory (reduced cytokines) | nih.govresearchgate.net |
| MSU-induced gout arthritis (mice) | Attenuated mechanical allodynia, reduced ankle edema | Anti-inflammatory (inhibited NLRP3 inflammasome, reduced cytokines), anti-oxidative | nih.govresearchgate.net |
| Zymosan-induced arthritis (mice) | Reduced pain-like behavior (mechanical allodynia) | Anti-inflammatory (reduced cell migration and inflammatory mediators) | scielo.brusp.br |
| Orofacial pain (formalin, capsaicin, etc.) | Reduced spontaneous pain behaviors, antinociception | Interaction with TRP channels (TRPV1 antagonist suggested), reduced IFN-γ levels | researchgate.netufc.brmdpi.comresearchgate.net |
| Acid-induced visceral pain (mice) | Inhibited pain | TRPM8 activation | nih.govmdpi.com |
Potential Non-opioid Mechanisms
Research suggests that this compound's analgesic effects may involve non-opioid mechanisms. nih.gov Studies using the formalin test in mice, a model for inflammatory pain, have shown that the antinociceptive effect of cineole (this compound) was not reversed by pretreatment with naloxone, a μ-opioid receptor antagonist. nih.gov This finding indicates that the pain-relieving action of this compound in this context does not primarily rely on the activation of μ-opioid receptors. nih.gov this compound has also been reported to inhibit TRPV3 and TRPM8 channels, which are involved in pain signaling. irispublishers.com Furthermore, this compound's anti-inflammatory properties, which contribute to pain reduction, are suggested to be mediated by the downregulation of pro-inflammatory cytokines such as IL-4 and TNF-α. painresearch.or.kr It can also decrease the levels of iNOS and COX-2, and reduce NF-κB activity in inflammation models. painresearch.or.kr
Effects on Peripheral and Central Pain Responses
This compound has demonstrated effects on both peripheral and central pain responses. In animal models, it has shown anti-nociceptive effects in tests for chemical pain induced by substances like formalin and acetic acid, which involve peripheral pain mechanisms. nih.gov The inhalation of eucalyptus essential oil, which contains this compound, has been shown to inhibit pain in both phases of the formalin test, suggesting effects on both neurogenic and inflammatory pain. painresearch.or.kr While some studies indicate peripheral effects, this compound may also exert central analgesic effects, particularly on inflammatory pain. painresearch.or.kr Its ability to potentiate pentobarbital (B6593769) sleeping time in mice suggests a potential depressant effect on the central nervous system. nih.gov Additionally, this compound interacts with TRPM8 channels, which are expressed in peripheral neurons and are involved in the activation of central inhibitory circuits. painresearch.or.krresearchgate.net Studies on olfactory-trigeminal mixture perception involving this compound have also indicated the involvement of regions within the pain matrix in the brain. d-nb.info
Anticancer and Anti-tumor Effects of this compound
This compound has demonstrated promising anticancer and anti-tumor effects in various in vitro and in vivo studies. nih.govpensoft.netresearchgate.netdergipark.org.trpphmjopenaccess.com Its mechanisms of action are complex and appear to involve multiple pathways related to cell growth, death, and metastasis. nih.govresearchgate.net
Inhibition of Cell Proliferation
This compound has been reported to inhibit the proliferation of numerous cancer cell lines. nih.govpphmjopenaccess.commdpi.comresearchgate.net This effect has been observed in leukemia, ovarian cancer, colorectal cancer, neuroblastoma, and lung cancer cells, among others. nih.govpensoft.netpphmjopenaccess.comresearchgate.netmdpi.comresearchgate.net For instance, studies on human neuroblastoma SH-SY5Y cells revealed that this compound negatively impacts the positive regulation of the cell cycle, contributing to anti-proliferation. nih.gov In lung cancer A549 cells, this compound oil demonstrated cytotoxic and anti-proliferative activities. pphmjopenaccess.com
A dose-dependent inhibition of cell proliferation was observed in various cancer cell lines treated with Chiliadenus iphionoides essential oil, which contains this compound as a major component. pensoft.net The IC₅₀ values (concentration required for 50% growth inhibition) varied depending on the cell line. pensoft.net
| Cell Line | IC₅₀ (mg/mL) ± SD |
| EMT6/P (mouse mammary sarcoma) | 0.03 ± 0.03 |
| T47 (human breast cancer) | 0.08 ± 0.009 |
| A549 (human lung cancer) | > 2.5 |
| MDA-MB-231 (triple-negative breast cancer) | > 2.5 |
| VERO (normal fibroblast) | > 4 |
Data derived from a study on Chiliadenus iphionoides essential oil, where this compound is a main compound. pensoft.net
Induction of Apoptosis
Induction of apoptosis, or programmed cell death, is a key mechanism by which this compound exerts its anticancer effects. nih.govpensoft.netpphmjopenaccess.comresearchgate.net This has been reported in various cancer cell types, including leukemia (Molt 4B and HL60), ovarian cancer, colorectal cancer (HCT116 and RKO), and lung cancer (A549). nih.govpensoft.netpphmjopenaccess.comresearchgate.netresearchgate.net this compound treatment has been associated with the modulation of apoptotic markers, such as the inactivation of survivin and Akt, and the activation of p38. pensoft.net In A549 lung cancer cells, this compound nano-emulsion formulation was found to cause apoptosis. pphmjopenaccess.compphmjopenaccess.com Studies have also shown that this compound can upregulate p53 signaling and modulate apoptotic markers like Bax/Bcl-2, cytochrome c, caspase-3, and caspase-9, leading to apoptosis. nih.gov
Cell Cycle Arrest (e.g., G0/G1)
This compound can inhibit cancer cell growth by inducing cell cycle arrest, particularly in the G0/G1 phase. nih.govpphmjopenaccess.comresearchgate.netnih.gov This mechanism prevents cancer cells from progressing through the cell cycle and dividing. It has been reported that this compound inhibited cell proliferation by promoting G0/G1 arrest in HepG2 liver cancer cells. nih.govresearchgate.netnih.gov In A549 lung cancer cells, the anticancer action of a this compound nano-emulsion formulation was achieved by interfering with the G0/G1 phase, leading to a significant increase in the G0/G1 cell population. pphmjopenaccess.compphmjopenaccess.com This indicates that this compound can intervene in cancer cell growth not only by inducing apoptosis but also by blocking cell cycle progression. nih.gov
Anti-metastatic Activity
Beyond inhibiting growth and inducing death, this compound has also shown anti-metastatic activity, particularly in skin cancer cells. oup.comresearchgate.netnih.govnih.gov Metastasis is the spread of cancer cells from the primary tumor to distant sites, a critical factor in cancer progression and prognosis. This compound has been shown to decrease the migration and invasion of skin cancer cells in both in vitro and in vivo models. oup.comresearchgate.netnih.govnih.gov
One of the proposed mechanisms for its anti-metastatic effect is the modulation of the PI3K/Akt/mTOR signaling pathway, which is highly associated with cancer progression. oup.comresearchgate.netnih.govnih.gov this compound treatment reduced the expression of components in this pathway. oup.comresearchgate.netnih.gov Furthermore, this compound has been shown to reverse the epithelial-to-mesenchymal transition (EMT), a process that enables cancer cells to become more migratory and invasive. oup.comresearchgate.netnih.govnih.gov This reversal is indicated by the reduced expression of mesenchymal markers (vimentin, snail, slug, twist, MMP2, MMP9) and the increased expression of epithelial markers (E-cadherin). oup.comresearchgate.netnih.govnih.gov In an in vivo model, administration of this compound inhibited the metastasis of melanoma cells to lung tissue, accompanied by a reduction in vimentin (B1176767) expression. researchgate.netnih.gov
Reversal of Epithelial to Mesenchymal Transition
Epithelial to Mesenchymal Transition (EMT) is a crucial process in cancer progression, characterized by epithelial cells losing their defined characteristics and acquiring mesenchymal properties, which enhances their motility and invasiveness. nih.govnih.govdovepress.com Research indicates that this compound can reverse this process. Studies on skin cancer cells (A375, A431, and B16 F-10) have shown that this compound treatment reduces the expression of mesenchymal markers such as vimentin, snail, slug, and twist, while simultaneously inducing the expression of the epithelial marker E-cadherin. oup.comnih.govresearchgate.netmdpi.com This modulation of marker expression signifies an inhibition of the EMT process. oup.comnih.gov The reversal of EMT by this compound contributes to its observed anti-metastatic activity. oup.comnih.govresearchgate.netmdpi.com
Modulation of Signaling Pathways (e.g., PI3K/Akt/mTOR, p53, Hippo, TGF-beta, cAMP)
This compound has been shown to modulate several key signaling pathways involved in cancer development and progression. A prominent pathway targeted by this compound is the PI3K/Akt/mTOR pathway. oup.comnih.govresearchgate.net This pathway is highly associated with cancer cell proliferation, survival, and metastasis. oup.comnih.govmdpi.com Studies in skin cancer cells have revealed that this compound modulates this pathway, and the reduction in PI3K/Akt/mTOR expression can be enhanced by co-treatment with a PI3K inhibitor like LY294002. oup.comnih.gov
Transcriptome analysis of neuroblastoma cells (SH-SY5Y) treated with this compound identified the modulation of several cancer-related pathways, including the PI3K-Akt signaling pathway, p53 signaling pathway, cAMP signaling pathway, TGF-beta signaling pathway, and Hippo signaling pathway. researchgate.net The p53 pathway is crucial for cell cycle arrest and apoptosis. mdpi.com The Hippo pathway plays a significant role in organ size control, cell proliferation, and apoptosis, and its dysregulation is linked to cancer. mdpi.comnih.govoncotarget.com The TGF-beta pathway is involved in various cellular processes, including EMT, and can act as either a tumor suppressor or promoter depending on the context. nih.govnih.govmdpi.comresearchgate.netmdpi.com The cAMP signaling pathway is also implicated in regulating various cellular functions. researchgate.netoncotarget.com These findings suggest that this compound exerts its effects through complex interactions with multiple intracellular signaling networks. researchgate.net
Effects on Gene Expression (e.g., MYC, E-cadherin, Vimentin)
This compound influences the expression of genes critical for regulating cellular behavior, particularly in the context of cancer. As mentioned in the context of EMT reversal, this compound reduces the expression of mesenchymal markers such as vimentin, snail, slug, and twist, while inducing the expression of the epithelial marker E-cadherin. oup.comnih.govresearchgate.netmdpi.com Changes in the expression of E-cadherin and vimentin are commonly used markers for assessing EMT. nih.gov
Transcriptome analysis in neuroblastoma cells treated with this compound identified MYC as a key gene potentially playing a central role in the anti-tumor mechanisms of this compound. researchgate.net MYC is a proto-oncogene that regulates cell proliferation, differentiation, and apoptosis, and its aberrant expression is frequently observed in cancers. nih.gov The downregulation of MYC expression by this compound could contribute to its anti-proliferative effects.
Cytotoxicity on various Cancer Cell Lines
This compound has demonstrated cytotoxic activity against a variety of cancer cell lines in vitro. Studies have reported its cytotoxic effects on skin cancer cell lines (A375, A431, and B16 F-10), mouse lymphoma cells, human colon cancer cells, breast cancer cells (MCF7, MDA MB-231, T47D, and 4T1), colorectal cancer cells, hamster ovarian cells, and leukemic cell lines. oup.comresearchgate.netnih.govnih.govmdpi.com
The cytotoxicity of this compound can be concentration-dependent. nih.gov For instance, in skin cancer cell lines, concentrations above a certain threshold (e.g., 6 mM) induced significant toxicity in both normal and cancer cell lines. oup.com However, studies also indicate that this compound may exhibit selective cytotoxicity towards cancer cells compared to normal cells at certain concentrations. mdpi.com
Research exploring nano-encapsulated this compound (NLC-Eu) has shown cytotoxic effects on human (MDA MB-231) and murine (4T1) breast cancer cell lines, with reported IC50 values of 10.00 ± 4.81 μg/mL and 17.70 ± 0.57 μg/mL, respectively, after 72 hours. nih.gov NLC-Eu was also found to induce apoptosis in MDA MB-231 cells. nih.govpphmjopenaccess.com
This compound oil has also shown cytotoxic and anti-proliferative activities on lung cancer A549 cells. pphmjopenaccess.com A nebulized nano-emulsion formulation of this compound oil improved its stability, solubility, and cytotoxicity against A549 cells, inducing apoptosis and interfering with the G0/G1 cell cycle phase. pphmjopenaccess.com
Here is a summary of reported cytotoxicity data for this compound on various cancer cell lines:
| Cancer Type | Cell Line(s) | Observed Effect(s) | Reference |
| Skin Cancer | A375, A431, B16 F-10 | Cytotoxicity (concentration-dependent) | oup.comresearchgate.net |
| Lymphoma | Mouse lymphoma cells | Cytotoxicity | nih.gov |
| Colon Cancer | Human colon cancer cells | Cytotoxicity | nih.gov |
| Breast Cancer | MCF7, MDA MB-231, T47D, 4T1 | Cytotoxicity, Apoptosis induction (NLC-Eu) | nih.govnih.gov |
| Colorectal Cancer | Colorectal cancer cells | Cytotoxicity | nih.gov |
| Ovarian Cancer | Hamster ovarian cells | Cytotoxicity | nih.gov |
| Leukemia | Leukemic cell lines | Cytotoxicity (concentration-dependent) | nih.gov |
| Lung Cancer | A549 | Cytotoxicity, Anti-proliferative, Apoptosis, G0/G1 arrest (nano-emulsion) | pphmjopenaccess.com |
Respiratory System Effects of this compound
This compound has a long history of use in traditional medicine for addressing respiratory ailments. nih.govinnovareacademics.in Modern research has investigated its effects on the respiratory system, highlighting several beneficial properties.
Mucolytic Properties
One of the well-documented effects of this compound on the respiratory system is its mucolytic property. oup.cominnovareacademics.inresearchgate.netmdpi.com Mucolytics help to thin mucus and enhance its clearance from the airways, which is beneficial in conditions characterized by excessive mucus production and impaired mucociliary clearance. innovareacademics.inew-nutrition.com this compound is believed to affect the activity of cilia in the respiratory epithelium, thereby improving the transport of secretions and facilitating expectoration. mdpi.com
The mucolytic action of this compound is thought to be linked, in part, to its anti-inflammatory effects. nih.govinnovareacademics.in By reducing inflammation in the airways, this compound can indirectly help to decrease mucus production. researchgate.net Studies suggest that this compound may interfere with the production of inflammatory mediators, which could be an underlying mechanism for its mucolytic activity. nih.gov Additionally, this compound may help in clearing the respiratory tract and reducing the severity of symptoms associated with conditions like acute sinusitis by showing mucolytic and anti-inflammatory effects. mdpi.com
Bronchodilatory Effects
This compound has demonstrated bronchodilatory effects, contributing to the relaxation of bronchial smooth muscles. umk.plresearchgate.nettandfonline.com This action is believed to be mediated, in part, through its interaction with β2-adrenergic receptors, which are key regulators of bronchial tone. umk.plresearchgate.net Studies have shown that this compound can reduce tracheal contractions induced by various agents, such as carbamoylcholine (CCh) and barium chloride (BaCl2), in experimental models. nih.gov For instance, in a study using cigarette smoke-exposed rats, this compound reduced tracheal contractions induced by CCh by 42% and by BaCl2 by 26%. nih.gov
Enhancement of Mucus Clearance
This compound's mucolytic properties contribute to the enhancement of mucus clearance from the respiratory tract. innovareacademics.ininnovareacademics.ininnovareacademics.in It achieves this by thinning mucus and increasing ciliary beat frequency, which promotes the efficient movement of mucus. innovareacademics.ininnovareacademics.ininnovareacademics.inumk.pl This effect is crucial in conditions characterized by excessive mucus production and impaired clearance, such as chronic bronchitis and COPD. innovareacademics.ininnovareacademics.ininnovareacademics.in
Reduction of Airway Resistance and Hyperresponsiveness
Studies indicate that this compound can reduce airway resistance and hyperresponsiveness. innovareacademics.ininnovareacademics.ininnovareacademics.in Airway hyperresponsiveness is a hallmark of inflammatory airway diseases like asthma, where the airways constrict excessively in response to various stimuli. nih.gov Research in cigarette smoke-exposed rats showed that this compound treatment reduced Newtonian resistance (RN), a measure of airway resistance, by 37% compared to the control group. nih.gov This reduction in airway resistance is thought to be linked to this compound's ability to reduce airway hyperresponsiveness. researchgate.netnih.gov
Improvement of Lung Function
This compound has been associated with improvements in lung function. innovareacademics.ininnovareacademics.ininnovareacademics.inumk.pl Clinical trials have demonstrated that this compound therapy can lead to significant improvements in parameters of lung function in patients with respiratory conditions like COPD and asthma. innovareacademics.ininnovareacademics.inumk.pl For example, a randomized controlled trial in patients with stable COPD showed that this compound therapy significantly improved breathing difficulties and lung function compared to a placebo. umk.pl Another multicenter trial in asthma patients reported significant improvements in lung function with this compound treatment. innovareacademics.ininnovareacademics.in
Immunomodulation in the Respiratory Tract
This compound exhibits immunomodulatory effects in the respiratory tract, influencing the activity of immune cells and the production of inflammatory mediators. consensus.appnih.gov It can modulate key inflammatory pathways by inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). innovareacademics.ininnovareacademics.ininnovareacademics.inumk.pl this compound has been shown to inhibit inflammation by blocking ERK-dependent NF-κB activation, leading to reduced nuclear NF-κB expression and lower levels of pro-inflammatory cytokines. innovareacademics.ininnovareacademics.in Additionally, studies in rats have explored the effect of different doses of eucalyptus oil containing this compound on respiratory tract immunity, observing effects on CD8 cells and immunoglobulin A (IgA) levels. consensus.appnih.gov Lower doses were found to up-regulate CD8 cells, potentially enhancing immune response, while higher doses showed some inhibitory effects on certain immune parameters. consensus.appnih.gov
Gastroprotective Effects of this compound
This compound has demonstrated gastroprotective effects in experimental models. researchgate.nettandfonline.comresearchgate.netnih.govlaccei.org This protective activity against gastric lesions and ulcers has been attributed to multiple mechanisms. researchgate.netresearchgate.netnih.gov
Cytoprotective Mechanisms
One of the primary mechanisms underlying this compound's gastroprotective effects is its cytoprotective activity. researchgate.nettandfonline.comresearchgate.netnih.gov This involves increasing the amount of protective gastric mucus, which forms a barrier against damaging agents. researchgate.nettandfonline.comresearchgate.netnih.gov Studies have shown that this compound can significantly increase gastric mucus levels. researchgate.netnih.gov Furthermore, this compound stimulates the regeneration of gastric cells, contributing to the healing of gastric lesions. researchgate.netresearchgate.netnih.gov Its antioxidant activity also plays a role by preventing the depletion of sulfhydryl groups and reducing lipid peroxidation and myeloperoxidase activity in the gastric mucosa, thus protecting tissues from oxidative damage. researchgate.nettandfonline.comresearchgate.netnih.govtaylorandfrancis.com this compound's ability to inhibit inflammation, partly by blocking leukotriene production, may also contribute to its gastroprotective effects. researchgate.net
Table 1: Summary of Pharmacological Activities and Mechanisms
| Pharmacological Activity | Proposed Mechanisms of Action |
| Bronchodilation | Interaction with β2-adrenergic receptors, relaxation of bronchial smooth muscles. umk.plresearchgate.netnih.gov |
| Enhancement of Mucus Clearance | Thinning mucus, increasing ciliary beat frequency. innovareacademics.ininnovareacademics.ininnovareacademics.inumk.pl |
| Reduction of Airway Resistance & Hyperresponsiveness | Reduction of excessive airway constriction, potentially linked to anti-inflammatory effects. innovareacademics.ininnovareacademics.ininnovareacademics.inresearchgate.netnih.gov |
| Improvement of Lung Function | Cumulative effects of bronchodilation, mucus clearance, and reduced inflammation. innovareacademics.ininnovareacademics.ininnovareacademics.inumk.pl |
| Immunomodulation (Respiratory Tract) | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), modulation of immune cell activity (e.g., CD8 cells, IgA). innovareacademics.ininnovareacademics.ininnovareacademics.inumk.plconsensus.appnih.gov |
| Gastroprotection | Cytoprotection (increased gastric mucus, cell regeneration), antioxidant activity, anti-inflammatory effects. researchgate.nettandfonline.comresearchgate.netnih.govtaylorandfrancis.com |
Table 2: Effect of this compound on Tracheal Contractions in Cigarette Smoke-Exposed Rats
| Stimulus | Reduction in Contraction by this compound | Citation |
| Carbamoylcholine | 42% | nih.gov |
| Barium Chloride | 26% | nih.gov |
Table 3: Effect of this compound on Gastric Mucus Levels in Rats
| Treatment Group | Gastric Mucus Levels (%) | Citation |
| This compound | Increased by 89.3% | researchgate.netnih.gov |
Table 4: Effect of this compound on Newtonian Resistance (RN) in Cigarette Smoke-Exposed Rats
| Group | Reduction in RN by this compound | Citation |
| Cigarette Smoke + EUC | 37% | nih.gov |
Table 5: Effect of this compound on Inflammatory Cell Influx in BAL from Cigarette Smoke-Exposed Rats
| Group | Reduction in Leukocyte Influx by this compound | Citation |
| Cigarette Smoke + EUC | 71% | nih.govx-mol.com |
Increase in Gastric Mucus Levels
Studies have indicated that this compound contributes to gastroprotection by increasing gastric mucus levels. nih.govresearchgate.netnih.govresearchgate.net Gastric mucus forms a crucial protective barrier against the harsh acidic environment of the stomach and helps prevent damage to the gastric mucosa. mdpi.com
Research using rat models of gastric lesions has shown that this compound treatment can significantly increase the levels of gastric mucus. For instance, one study reported an 89.3% increase in mucus levels in the gastric mucosa of rats treated with 100 mg/kg of 1,8-cineole. nih.govresearchgate.netnih.gov This effect is considered a key cytoprotective mechanism contributing to its anti-ulcer activity. researchgate.nettandfonline.com
Ulcer Healing Activity
This compound has demonstrated ulcer healing activity in experimental models. nih.govresearchgate.netnih.govresearchgate.net This healing ability is linked to its capacity to promote regeneration of the gastric mucosa and protect against factors that contribute to ulcer formation. nih.govresearchgate.netnih.gov
In studies using acetic acid-induced chronic ulcers in rats, this compound treatment has been shown to reduce the gastric lesion area and promote significant regeneration of the gastric lining. nih.govresearchgate.netnih.gov Histological analysis has confirmed the restoration of mucus levels in glandular cells and an increase in cell proliferation, as evidenced by increased reactivity for markers like PCNA, Ki-67, and BrdU. researchgate.netnih.gov These findings suggest that this compound acts as an ulcer healing agent, involving mechanisms related to cell regeneration and the restoration of the mucosal barrier. nih.govresearchgate.netnih.gov
The gastroprotective and ulcer healing effects of this compound are also associated with its antioxidant and anti-inflammatory properties. researchgate.netresearchgate.netnih.govresearchgate.net It can prevent the depletion of sulfhydryl groups, reduce lipid peroxidation, and decrease myeloperoxidase activity in the gastric mucosa, all of which are indicative of reduced oxidative stress and inflammation. nih.govresearchgate.netnih.gov Inhibition of leukotriene synthesis may also contribute to its protective effects against gastric damage. mdpi.com
Neuroprotective Effects of this compound
This compound has shown potential neuroprotective effects in various experimental models. researchgate.netfaculdadececape.edu.brresearchgate.netcannakeys.com Its ability to cross the blood-brain barrier is crucial for its activity in the central nervous system. researchgate.netnih.gov The neuroprotective mechanisms of this compound are thought to involve a combination of antioxidant, anti-inflammatory, and anti-apoptotic pathways. researchgate.netnih.govresearchgate.netresearchgate.net
Studies have indicated that this compound can mitigate neuroinflammation by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govresearchgate.netbohrium.comconsensus.app It also exhibits antioxidant activity by increasing the levels and activity of antioxidant enzymes like superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT), while reducing markers of oxidative damage such as malondialdehyde (MDA). nih.govresearchgate.netresearchgate.netbohrium.com Furthermore, this compound can influence apoptotic pathways, reducing neuronal cell death by decreasing the expression of pro-apoptotic proteins like cleaved caspase-3 and Bax and increasing the expression of anti-apoptotic proteins like Bcl-2. nih.govresearchgate.netresearchgate.net
Effects on Ischemic Brain Damage
This compound has demonstrated protective effects against ischemic brain damage in animal models. researchgate.netcannakeys.comresearchgate.net Cerebral ischemia/reperfusion (I/R) injury is a major cause of acute brain damage, characterized by oxidative stress, inflammation, and apoptosis. researchgate.net
Research on cerebral I/R injury in mice showed that this compound treatment significantly reduced cerebral dysfunction and histological damage. researchgate.net This protective effect was associated with a reduction in oxidative stress markers (decreased MDA, increased GSH, SOD, CAT) and a modulation of apoptotic proteins (reduced cleaved Bax and caspase-3, increased Bcl-2). researchgate.net this compound treatment also led to lower levels of matrix metalloproteinases (MMP)-2 and MMP-9, which are involved in the degradation of the extracellular matrix and can exacerbate brain injury after ischemia. researchgate.net These findings suggest that this compound may be a promising agent for preventing cerebral I/R injury by inhibiting oxidative stress and cell death. researchgate.net
Interaction with TRPC6/CREB Pathways
Some research suggests that this compound's neuroprotective effects may involve interaction with pathways such as TRPC6/CREB. cannakeys.com The canonical transient receptor potential channel 6 (TRPC6) is a calcium-permeable nonselective cation channel involved in various cellular processes, including neuronal function and dendritic growth. nih.govnih.govuniprot.org The cAMP-response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal survival, plasticity, and gene expression related to neuroprotection. nih.gov
Studies have shown that TRPC6 can promote dendritic growth via the CaMKIV-CREB pathway, where TRPC6-mediated calcium influx leads to the phosphorylation and activation of CaMKIV, which in turn phosphorylates and activates CREB. nih.gov While the direct interaction of this compound with TRPC6 or CREB pathways in the context of neuroprotection requires further detailed investigation, one study specifically mentions that 1,8-cineole ameliorates ischemic brain damage via TRPC6/CREB pathways in rats. cannakeys.com This suggests a potential mechanism where this compound might influence calcium signaling through TRPC6 channels, subsequently affecting CREB activation and downstream neuroprotective effects. nih.govgenecards.org
Pharmacokinetics and Metabolism of Eucalyptol
Absorption and Distribution Studies
Eucalyptol (B1671775), a lipophilic monoterpene, is readily absorbed through various routes, including oral and inhalation. drugbank.comnih.gov Following oral ingestion, it is rapidly absorbed from the gastrointestinal system. drugbank.comtofwerk.com Studies suggest that the upper part of the gastrointestinal tract does not play a particularly significant role in its absorption, and intake with lipids and milk may enhance it. drugbank.com Upon inhalation, this compound is also well absorbed from the breathing air, reaching peak plasma concentrations in humans in approximately 18 minutes. nih.gov
Once absorbed, this compound is transferred and distributed throughout the body via the bloodstream. tofwerk.com It has a large terminal volume of distribution, as determined in studies with brushtail possums. drugbank.com The elimination from the blood appears to be biphasic, with a distribution half-life of about 6.7 minutes and a longer elimination half-life of around 104.6 minutes in humans after inhalation. nih.gov After oral administration, the time to reach maximum concentration (Tmax) in exhaled breath, which reflects venous blood levels, varies between 2 to 4 hours among individuals. tofwerk.com The compound can pass the blood-air barrier in the lungs and be exhaled. tofwerk.com Additionally, this compound and its metabolites have been found to transfer into human milk. nih.gov
| Parameter | Route of Administration | Value | Species | Citation |
|---|---|---|---|---|
| Peak Plasma Concentration (Tmax) | Inhalation | ~18 minutes | Human | nih.gov |
| Peak Breath Concentration (Tmax) | Oral | 2 - 4 hours | Human | tofwerk.com |
| Distribution Half-life (t½α) | Inhalation | 6.7 minutes | Human | nih.gov |
| Elimination Half-life (t½β) | Inhalation | 104.6 minutes | Human | nih.gov |
Metabolic Pathways and Metabolite Identification
The biotransformation of this compound is a multi-step process involving primarily oxidation and subsequent conjugation. The initial and principal metabolic route is oxidation, catalyzed by the cytochrome P450 (CYP) enzyme system, particularly members of the CYP3A family in both rat and human liver microsomes. drugbank.comresearchgate.neteuropa.eu This process results in the formation of several hydroxylated derivatives. nih.goveuropa.euresearchgate.netcapes.gov.br In addition to hydroxylation, metabolites that require the opening of the bicyclic ether ring have also been identified. nih.govresearchgate.netcapes.gov.brresearchgate.net These phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation, before being excreted. drugbank.comeuropa.eueuropa.eu
The primary metabolites of this compound are hydroxylated bicycled products. nih.govresearchgate.netcapes.gov.br In vivo studies in rats have identified 2-hydroxycineole and 3-hydroxycineole as major urinary metabolites. drugbank.comeuropa.eueuropa.eu Similarly, human liver microsomes have been shown to metabolize this compound into 2α-hydroxy-1,8-cineole and 3α-hydroxy-1,8-cineole. researchgate.netrsc.org Further research using human liver microsomes identified 2-exo-hydroxy-1,8-cineole (B1238311) as a key metabolite. europa.eu In rabbits, both 2-exo- and 2-endo-hydroxycineole, as well as 3-exo- and 3-endo-hydroxycineole, have been found in urine. europa.eu Studies in brushtail possums also detected 9-hydroxycineole. europa.eueuropa.eu
In addition to hydroxylation of the cyclohexane (B81311) ring, metabolism of this compound can involve the cleavage of its ether bridge, leading to ring-opened products. nih.govresearchgate.netcapes.gov.br In rats, 1,8-dihydroxycineol-9-oic acid has been identified as a main urinary metabolite alongside hydroxylated derivatives. drugbank.comeuropa.eueuropa.eu In the brushtail possum, cineol-9-oic acid was found in the urine after oral administration of this compound. europa.eueuropa.eu
Following the initial phase I oxidative metabolism, the resulting hydroxylated metabolites of this compound undergo phase II conjugation reactions to increase their water solubility and facilitate excretion. drugbank.comeuropa.eueuropa.eu The most prominent of these pathways is glucuronidation, where hydroxycineole is conjugated with glucuronic acid to be excreted as a glucuronide. drugbank.comeuropa.eueuropa.eu Sulfation is another key phase II pathway for the metabolism of various compounds, often acting alongside glucuronidation to detoxify and eliminate xenobiotics. nih.govnih.gov For many substances, sulfation and glucuronidation are the main metabolic routes for detoxification. nih.govcore.ac.ukdntb.gov.ua this compound has been shown to enhance acetaminophen (B1664979) clearance by promoting its metabolism into non-toxic glucuronide (APAP-gluc) and sulfate (B86663) (APAP-sulf) conjugates. frontiersin.orgresearchgate.netnih.gov
The conjugation reactions of glucuronidation and sulfation are catalyzed by specific enzyme superfamilies. Glucuronidation is carried out by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs). nih.govfrontiersin.orgresearchgate.netwashington.edunih.gov Sulfation is catalyzed by sulfotransferases (SULTs). nih.govfrontiersin.orgresearchgate.netnih.gov Studies have shown that this compound can increase the mRNA expression of several UGTs (including UGT1A1, UGT1A6, UGT1A9) and SULTs (SULT1A1, SULT2A1). nih.gov This upregulation of phase II enzymes suggests that this compound can influence its own metabolic clearance and that of other substances by enhancing these conjugation pathways. frontiersin.orgresearchgate.netnih.gov
The nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway is a critical regulator of cellular defense mechanisms against oxidative stress, including the expression of detoxification enzymes. frontiersin.orgresearchgate.netsemanticscholar.org this compound has been identified as an inhibitor of Keap1. frontiersin.orgresearchgate.netnih.gov By binding to Keap1, this compound promotes the dissociation and nuclear translocation of Nrf2. frontiersin.orgresearchgate.netnih.govsemanticscholar.org Once in the nucleus, Nrf2 activates the transcription of target genes, which include phase II enzymes like UGTs and SULTs. nih.govfrontiersin.orgresearchgate.netnih.gov This activation of the Nrf2-Keap1 pathway by this compound leads to an increased expression of these conjugating enzymes, thereby enhancing the clearance of metabolites through glucuronidation and sulfation. frontiersin.orgresearchgate.netnih.gov
| Metabolite Type | Metabolite Name | Species Detected In | Citation |
|---|---|---|---|
| Hydroxylated Bicycled Products | 2-hydroxycineole | Rat, Human, Rabbit | researchgate.neteuropa.eueuropa.eu |
| 3-hydroxycineole | Rat, Human, Rabbit | researchgate.neteuropa.eueuropa.eu | |
| 9-hydroxycineole | Brushtail Possum | europa.eueuropa.eu | |
| dehydrocineol | Human | tofwerk.com | |
| Ring Opening Metabolites | 1,8-dihydroxycineol-9-oic acid | Rat | drugbank.comeuropa.eueuropa.eu |
| cineol-9-oic acid | Brushtail Possum | europa.eueuropa.eu | |
| 1,8-Dihydroxy-10-carboxy-p-menthane | Rat | europa.euhmdb.ca | |
| Further Oxidized Products | oxocineol | Human | tofwerk.com |
| p-cresol | Brushtail Possum | europa.eueuropa.eu |
Enantiomeric Ratios of Metabolites
The metabolism of the achiral compound this compound (1,8-cineole) results in the formation of several chiral metabolites. The study of the enantiomeric ratios of these metabolites provides insight into the stereoselectivity of the metabolic pathways and enzymes involved. nih.gov Research has characterized the metabolites of 1,8-cineole transferred into human milk, with a particular focus on their enantiomeric composition. fraunhofer.de
Following oral intake, this compound is metabolized into various hydroxylated and oxidized derivatives. mdpi.com A study involving the analysis of human milk after oral intake of 1,8-cineole identified several chiral metabolites and determined their enantiomeric distribution using gas chromatography on chiral capillaries. nih.govfraunhofer.de
The main metabolite, α2-hydroxy-1,8-cineole, was found in significantly higher concentrations than other metabolites. fraunhofer.deresearchgate.net This metabolite, along with 3-oxo-1,8-cineole, was observed to be nearly enantiomerically pure. nih.gov In contrast, other metabolites such as β2-hydroxy-1,8-cineole, α3-hydroxy-1,8-cineole, and 9-hydroxy-1,8-cineole displayed a broader range of enantiomeric ratios, varying from approximately 30:70 to 80:20. nih.gov This variability was noted both between different individuals and within samples from the same individual over time. nih.gov
Interestingly, for most metabolites, one enantiomer was consistently dominant across all samples. However, in the case of β2-hydroxy-1,8-cineole, some samples showed a higher concentration of one enantiomer (E1), while others had a higher concentration of the other (E2). nih.gov The enantiomer that elutes first in gas chromatography is designated E1, which has been identified as the (+)-enantiomer for α2-, β2-, α3-, and 9-hydroxy-1,8-cineole, as well as for 3-oxo-1,8-cineole. nih.gov
The determination of these enantiomeric ratios is crucial as it can help in understanding the specific enzymatic pathways responsible for biotransformation. nih.gov The stereoisomerism of flavor compounds and their metabolites has become a significant area of research for understanding their biogenesis and authenticity. actapol.net
Table 1: Enantiomeric Ratios and Concentrations of this compound Metabolites in Human Milk
| Metabolite | Concentration Range (µg/kg) | Enantiomeric Ratio (E1:E2) | Predominant Enantiomer |
| α2-hydroxy-1,8-cineole | 99 - 233 | Nearly enantiomerically pure | E1 ((+)-enantiomer) |
| β2-hydroxy-1,8-cineole | 0.1 - 38 | Variable (approx. 30:70 to 80:20) | Varies between samples |
| α3-hydroxy-1,8-cineole | 0.1 - 38 | Variable (approx. 30:70 to 80:20) | E1 ((+)-enantiomer) |
| 9-hydroxy-1,8-cineole | 0.1 - 38 | Variable (approx. 30:70 to 80:20) | E1 ((+)-enantiomer) |
| 3-oxo-1,8-cineole | 0.1 - 38 | Nearly enantiomerically pure | E1 ((+)-enantiomer) |
| 2-oxo-1,8-cineole | 0.1 - 38 | Not specified | Not specified |
| 2,3-dehydro-1,8-cineole | 0.1 - 38 | Not specified | Not specified |
Data sourced from studies on human milk after oral intake of 1,8-cineole. nih.govfraunhofer.deresearchgate.net
Elimination and Excretion Profiles
The elimination of this compound from the body occurs after its biotransformation into more polar metabolites. The primary route of excretion for these metabolites is through the urine. drugbank.comcir-safety.org In vivo, this compound undergoes oxidation to form various hydroxycineoles, which are then typically conjugated with glucuronic acid before being excreted. cir-safety.orgcir-safety.orgeuropa.eu
Studies across different species have identified several urinary metabolites.
In rats , the main urinary metabolites identified are 2-hydroxycineole, 3-hydroxycineole, and 1,8-dihydroxycineol-9-oic acid. drugbank.comcir-safety.orgcir-safety.org
In rabbits , gavage administration of this compound resulted in the urinary excretion of 2-exo- and 2-endo-hydroxycineole, as well as 3-exo- and 3-endo-hydroxycineole. cir-safety.orgcir-safety.orgeuropa.eu
In the brushtail possum (Trichosurus vulpecula), oral administration led to the detection of p-cresol, 9-hydroxycineole, and cineole-9-oic acid in the urine. drugbank.comcir-safety.orgcir-safety.org
Besides urinary excretion, elimination via exhaled breath is another pathway. tofwerk.com After oral ingestion, this compound is distributed via the bloodstream to the lungs, where it can pass the blood-air barrier and be exhaled. tofwerk.com Monitoring of exhaled breath has shown that it can take up to two days for this compound concentrations to return to baseline levels. tofwerk.com The elimination from breath has been described as biphasic, suggesting a two-phase model with an initial fast decay followed by a slower one. tofwerk.comcir-safety.org One study observed a half-life of 6 minutes in the initial phase and about 45 minutes in the second phase in mice. cir-safety.orgcir-safety.org In the brushtail possum, the terminal half-life of this compound was determined to be approximately 7 hours. drugbank.comtandfonline.com
Table 2: Summary of this compound Elimination and Excretion Findings
| Subject | Route of Elimination | Key Metabolites Excreted | Elimination Half-Life |
| Humans | Urine, Breath drugbank.comtofwerk.com | Hydroxycineoles (as glucuronides) cir-safety.org | ~2.3 hours (in breath, single-phase model) tofwerk.com |
| Rats | Urine drugbank.com | 2-hydroxycineole, 3-hydroxycineole, 1,8-dihydroxycineol-9-oic acid drugbank.comcir-safety.orgcir-safety.org | Not specified |
| Rabbits | Urine drugbank.com | 2-exo-hydroxycineole, 2-endo-hydroxycineole, 3-exo-hydroxycineole, 3-endo-hydroxycineole cir-safety.orgcir-safety.orgeuropa.eu | Not specified |
| Brushtail Possum | Urine drugbank.com | p-cresol, 9-hydroxycineole, cineole-9-oic acid drugbank.comcir-safety.orgcir-safety.org | ~7 hours drugbank.comtandfonline.com |
| Mice | Breath cir-safety.org | Not specified | Biphasic: 6 min (fast phase), 45 min (slow phase) cir-safety.orgcir-safety.org |
Passage Across Biological Barriers (e.g., Blood-Brain Barrier)
The blood-brain barrier (BBB) is a highly selective border that protects the brain by regulating the passage of substances from the circulatory system into the central nervous system. wikipedia.org The ability of a compound to cross this barrier is critical for its potential effects on the brain.
This compound (1,8-cineole) is characterized as a lipophilic, small molecule. mdpi.comresearchgate.net These properties are favorable for traversing biological membranes, including the blood-brain barrier. researchgate.netircmj.com Multiple studies have indicated that this compound can indeed cross the BBB. researchgate.netircmj.comzums.ac.ir This capability has been observed in animal models following oral administration, where the compound was subsequently detected in brain tissue. researchgate.netnih.gov
A specific study in rats was conducted to ascertain the effect of this compound on the BBB. nih.gov The results demonstrated that this compound was quickly absorbed by the brain after oral administration. researchgate.netnih.gov The study also suggested that this compound increased the permeability of the BBB, as evidenced by a higher extravasation of Evans blue dye in the brain parenchyma of rats treated with the compound. researchgate.netnih.gov This suggests that this compound not only passes the barrier itself but may also modulate its permeability. nih.gov
The capacity of this compound to cross the BBB is a key aspect of its pharmacokinetic profile and is considered a prerequisite for its observed neuroprotective effects in various preclinical models. researchgate.netzums.ac.ir This characteristic allows the compound to directly access the central nervous system and interact with neural tissues. zums.ac.ir
Toxicological Considerations of Eucalyptol
In Vitro Cytotoxicity Studies
Eucalyptol (B1671775), also known as 1,8-cineole, has demonstrated cytotoxic effects in various in vitro studies. The cytotoxicity of this compound often appears to be dependent on the concentration and the cell type being tested.
In a study on human gingival fibroblasts, this compound exhibited high cytotoxicity, which increased with higher concentrations and longer exposure times. mdpi.comresearchgate.net The half-maximal inhibitory concentration (IC50) values for gingival fibroblast viability were determined to be 8.283 mM after 10 minutes of exposure and 7.318 mM after 24 hours of exposure. mdpi.com Another study found that this compound was cytotoxic to porcine liver cells, with a 50% growth inhibition (GI50) at a concentration of 56 µg/mL. mdpi.com
When tested on fetal lung fibroblasts (MRC-5), this compound showed an IC50 of 11 mM. mdpi.com Furthermore, concentrations of 0.025% and 0.05% induced significant cytotoxicity against peritoneal macrophages. mdpi.com In the context of cancer cell lines, a nanostructured lipid carrier loaded with this compound (NLC-Eu) showed cytotoxic effects on both human (MDA-MB-231) and mice (4T1) breast cancer cells, with IC50 values of 10.00 ± 4.81 μg/mL and 17.70 ± 0.57 μg/mL, respectively, after 72 hours. nih.gov
A nano-emulsion formulation of this compound developed for potential antiviral applications demonstrated a cytotoxic effect with a 50% cytotoxic concentration (CC50) of 24.23 µg/ml. nih.gov In studies using mouse lymphoma cells, this compound was found to be a strong cytotoxicant. scielo.br However, some research indicates that the cytotoxicity of this compound on non-cancerous cells, such as HaCaT keratinocytes, is not significant. mdpi.com
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Result | Reference |
|---|---|---|---|
| Human Gingival Fibroblasts | IC50 | 8.283 mM (10 min), 7.318 mM (24 h) | mdpi.com |
| Porcine Liver Cells | GI50 | 56 µg/mL | mdpi.com |
| Fetal Lung Fibroblasts (MRC-5) | IC50 | 11 mM | mdpi.com |
| Peritoneal Macrophages | Cytotoxicity Assay | Significant cytotoxicity at 0.025% and 0.05% | mdpi.com |
| Human Breast Cancer (MDA-MB-231) | IC50 | 10.00 ± 4.81 μg/mL (72 h) | nih.gov |
| Mice Breast Cancer (4T1) | IC50 | 17.70 ± 0.57 μg/mL (72 h) | nih.gov |
| Vero cells (for antiviral testing) | CC50 | 24.23 µg/ml | nih.gov |
| Mouse Lymphoma Cells | Trypan Blue Exclusion | Strong cytotoxicant | scielo.br |
Genotoxicity and Mutagenicity Assessments
Studies on the ability of this compound to cause direct DNA damage have yielded mixed results. A study using the comet assay on mouse lymphoma cells found that this compound did not induce DNA breakage, suggesting it is not likely to increase the level of DNA damage in mammalian cells. scielo.br Similarly, the rec-assay in Bacillus subtilis did not show evidence of DNA damage. europa.euhpa.gov.tw
However, other research indicates that this compound can induce oxidative DNA damage. mdpi.comnih.gov One study demonstrated a concentration-dependent increase in oxidative DNA damage in human colon cancer cells, which was preventable by the antioxidant N-acetylcysteine. nih.gov This suggests that while this compound may be weakly genotoxic by inducing oxidative stress, DNA repair proficient cells can likely tolerate this damage. nih.gov In human B lymphoid NC-NC cells, this compound was less efficient at reducing t-butyl hydroperoxide-induced DNA damage compared to other monoterpenes, showing a 50% reduction at a concentration of 1.0 µg/ml. nih.gov In HepG2 human hepatoma cells, this compound reduced induced DNA damage by 40%. nih.gov
Investigations into chromosomal aberrations have generally found this compound to be non-clastogenic. In Chinese Hamster Ovary (CHO) cells, this compound did not induce chromosome aberrations, either with or without metabolic activation. europa.eucir-safety.org
The results from sister chromatid exchange (SCE) assays are more nuanced. In one study using CHO cells, SCEs were induced, but only in the absence of metabolic activation and at doses that also caused delays in the cell cycle. europa.eu Another study using CHO cells reported that this compound did not induce mutagenicity in the SCE assay. taylorandfrancis.com Furthermore, this compound did not enhance the number of SCEs induced by mitomycin C in CHO-K1 cells. europa.eu
Table 2: Genotoxicity and Mutagenicity of this compound
| Assay Type | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| DNA Damage (Comet Assay) | Mouse Lymphoma Cells | N/A | Negative | scielo.br |
| DNA Damage (Rec-Assay) | Bacillus subtilis | N/A | Negative | europa.euhpa.gov.tw |
| Oxidative DNA Damage (Comet Assay) | Human Colon Cancer Cells | N/A | Positive (concentration-dependent) | nih.gov |
| Chromosome Aberration | Chinese Hamster Ovary (CHO) Cells | With and Without | Negative | europa.eucir-safety.org |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | Without | Positive (at cytotoxic doses) | europa.eu |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | N/A | Negative | taylorandfrancis.com |
| Ames Test | Salmonella typhimurium (various strains) | With and Without | Negative | europa.eunih.gov |
Chromosome Aberration Studies
Subacute and Chronic Toxicity Studies
Subacute and chronic toxicity studies in animal models have revealed some dose-related effects of this compound on specific organs.
Subacute oral toxicity studies have identified the liver, kidneys, and salivary glands in male rats as target organs for dose-related effects. europa.eunih.govbg.ac.rs In a 28-day study, male Wistar rats given 500 or 1000 mg/kg bw/day of this compound showed increased relative liver and kidney weights. europa.eu Histopathological examination revealed minor focal infiltration of mononuclear cells in the liver across all groups and the presence of eosinophilic protein droplets in the cytoplasm of proximal tubular epithelial cells in the kidneys. researchgate.net
In Fischer 344 rats, administration of this compound for 28 days resulted in hypertrophy of centrilobular hepatocytes in both sexes, particularly at higher dose levels. europa.eu In contrast, similar studies in mice showed only slight changes in the liver of both males and females. europa.eubg.ac.rs When Kunming mice were fed high doses of this compound, their liver and kidney tissues showed vacuolar and granular degeneration. taylorandfrancis.com However, a subacute dosing regimen in the same mouse strain showed no significant difference in body weight. taylorandfrancis.com
A sub-chronic toxicity study in BALB/c mice over 28 days with a nanostructured lipid carrier loaded with this compound (50 mg/kg) found no signs of toxicity, no significant changes in internal organ index (liver, spleen, lungs, heart, and kidney), and no notable hepatic or renal histopathology. nih.gov Similarly, a study on the essential oil of Eucalyptus camaldulensis, where this compound is a major component, found no harmful effects on the organs of treated rats in a sub-acute study up to 1000 mg/kg b.w. clinmedjournals.org
A long-term study in male CFLP mice given up to 32 mg/kg bw/day of this compound in a toothpaste base for 80 weeks showed no treatment-related effects on the weights or microscopic appearance of the adrenals, kidneys, liver, lungs, or spleen. researchgate.neteuropa.eu
Table 3: Summary of Organ-Specific Effects in Subacute/Chronic Studies
| Organ | Species | Observed Effect | Reference |
|---|---|---|---|
| Liver | Rat (Wistar) | Increased relative weight, minor focal infiltration of mononuclear cells | europa.euresearchgate.net |
| Liver | Rat (Fischer 344) | Hypertrophy of centrilobular hepatocytes | europa.eu |
| Liver | Mouse (Kunming) | Vacuolar and granular degeneration at high doses | taylorandfrancis.com |
| Liver | Mouse (BALB/c) | No significant changes in organ index or histopathology | nih.gov |
| Kidneys | Rat (Wistar) | Increased relative weight, eosinophilic protein droplets | europa.euresearchgate.net |
| Kidneys | Mouse (Kunming) | Vacuolar and granular degeneration at high doses | taylorandfrancis.com |
| Kidneys | Mouse (BALB/c) | No significant changes in organ index or histopathology | nih.gov |
| Salivary Glands | Rat (Male) | Dose-related effects noted (details not specified) | europa.eubg.ac.rs |
Impact on Organ Weights
Studies on the toxicological effects of this compound have shown varied impacts on organ weights in animal models, with the liver and kidneys being the most frequently affected organs. The outcomes often depend on the dosage, duration of exposure, and the animal species studied.
In a 28-day study, male Wistar rats administered this compound by gavage at doses of 500 and 1000 mg/kg bw/day exhibited statistically significant increases in relative liver and kidney weights. europa.eu The relative brain weight was also found to be increased, but only in the highest dose group. europa.eu Similarly, in a study with Fischer 344 rats receiving this compound for 28 days, dose-related increases in relative liver and kidney weights were observed in males at all tested doses (starting from 100 mg/kg/day), making it difficult to establish a No-Observed-Adverse-Effect Level (NOAEL) for male rats in that particular study. cir-safety.orgcir-safety.org For female rats in the same study, increased liver weight was noted at 1000 mg/kg/day. cir-safety.orgcir-safety.org
In B6C3F1 mice fed this compound for 28 days, the liver-to-body weight ratio in males was elevated at all but the lowest dose when administered in an encapsulated form. europa.eu Furthermore, the brain-to-body weight ratio in female mice was increased at the highest dose level. europa.eu Conversely, a long-term study in male CFLP mice given this compound in a toothpaste base for 80 weeks at doses of 8 and 32 mg/kg bw/day found no treatment-related effects on the weights of the adrenals, kidneys, liver, lungs, or spleen. europa.eucir-safety.org
A study on diabetic db/db mice showed that oral administration of 10 mg/kg this compound for 8 weeks led to a reduction in the weights of the kidney and heart compared to the untreated diabetic control group. oncotarget.com In another study involving Wistar rats treated with 1,8-cineole (this compound) for 50 days, no significant differences in organ weights were reported, although minor histopathological changes were observed in the lungs, liver, kidneys, and uterus. nih.govresearchgate.net
It is important to note that in some studies, particularly those involving essential oils containing this compound, no significant changes in relative organ weights were observed. For instance, a 28-day sub-acute toxicity study of Eucalyptus camaldulensis essential oil in rats at doses up to 1000 mg/kg b.w. did not show any significant alteration in the relative weights of the heart, lungs, liver, kidneys, and spleen compared to the control group. clinmedjournals.orgclinmedjournals.org
Table 1: Effects of this compound on Organ Weights in Animal Studies
| Species | Dose | Duration | Organ | Effect |
|---|---|---|---|---|
| Wistar Rat (male) | 500, 1000 mg/kg/day | 28 days | Liver, Kidney | Increased relative weight europa.eucir-safety.org |
| Wistar Rat (male) | 1000 mg/kg/day | 28 days | Brain | Increased relative weight europa.eucir-safety.org |
| Fischer 344 Rat (male) | ≥100 mg/kg/day | 28 days | Liver, Kidney | Dose-related increase in relative weight cir-safety.orgcir-safety.org |
| Fischer 344 Rat (female) | 1000 mg/kg/day | 28 days | Liver | Increased weight cir-safety.orgcir-safety.org |
| B6C3F1 Mouse (male) | ≥7500 mg/kg (in diet) | 28 days | Liver | Increased relative weight europa.eu |
| B6C3F1 Mouse (female) | 30000 mg/kg (in diet) | 28 days | Brain | Increased relative weight europa.eu |
| CFLP Mouse (male) | 8, 32 mg/kg/day | 80 weeks | Adrenals, Kidneys, Liver, Lungs, Spleen | No effect europa.eucir-safety.org |
| db/db Mouse | 10 mg/kg/day | 8 weeks | Kidney, Heart | Reduced weight oncotarget.com |
Reproductive and Developmental Toxicity Research
Research into the reproductive and developmental toxicity of this compound has been somewhat limited, with some studies indicating potential for maternal and fetal toxicity at high doses.
A study investigating the effects of 1,8-cineole (this compound) in pregnant Wistar rats found that administration during the pre-implantation or organogenesis periods at doses of 250, 500, or 1000 mg/kg led to a reduction in the body weight of the pregnant rats. nih.govresearchgate.net The highest doses resulted in a decrease in fetal mass (when administered during pre-implantation) and an increase in the number of dead fetuses (in both periods). nih.govresearchgate.net These findings suggest that this compound may exhibit both maternal and fetal toxicity at high dose levels. nih.gov
In another study, pregnant Sprague-Dawley rats were treated with this compound at a dose of 500 mg/kg bw/day subcutaneously for four days during different stages of gestation and early postnatal life. europa.eu While this treatment enhanced the liver microsomal enzyme activity in the mothers and induced it in the fetal livers, it did not have the same effect on the suckling newborn rats. europa.eu
A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test was conducted on rats using eucalyptus oil, with this compound being a major component. europa.eu In this study, a No Observed Adverse Effect Level (NOAEL) for reproductive toxicity was determined to be 1000 mg/kg/day, as no adverse effects were observed on parameters such as estrous cycles, mating performance, fertility, gestation length, and parturition. cir-safety.orgeuropa.eu However, for systemic effects in the offspring, a NOAEL was established at 300 mg/kg/day due to a significant reduction in body weight at higher doses. cir-safety.org Because the effects on offspring body weight occurred at a dose that also produced maternal toxicity, this compound was not considered a selective reproductive toxicant in this context. cir-safety.org
It is important to note that conventional, comprehensive studies on the reproductive and developmental toxicity of this compound are not extensive. europa.eu
Table 2: Summary of Reproductive and Developmental Toxicity Studies on this compound
| Species | Dose | Timing of Administration | Effects Observed |
|---|---|---|---|
| Wistar Rat | 250, 500, 1000 mg/kg | Pre-implantation or organogenesis | Reduced maternal body weight; at highest doses, reduced fetal mass and increased number of dead fetuses. nih.govresearchgate.net |
| Sprague-Dawley Rat | 500 mg/kg/day | Gestation or early postnatal | Enhanced maternal and fetal liver microsomal enzyme activity. europa.eu |
| Rat (Eucalyptus oil study) | 1000 mg/kg/day | Pre-mating and gestation | NOAEL for reproductive toxicity; no adverse effects on reproductive parameters. cir-safety.orgeuropa.eu |
| Rat (Eucalyptus oil study) | >300 mg/kg/day | Gestation | Reduced offspring body weight (systemic toxicity). cir-safety.org |
Safety Margins and Tolerable Intake Levels
The establishment of official safety margins and a definitive Acceptable Daily Intake (ADI) for this compound has been approached with caution by regulatory bodies due to limitations in the available toxicological data.
The Scientific Committee on Food (SCF) of the European Commission concluded that the available toxicological studies on this compound were limited and inadequate to derive a formal ADI. cir-safety.orgcir-safety.org However, the committee also stated that the existing animal data did not indicate a cause for concern associated with the estimated daily intake from food sources. cir-safety.orgresearchgate.net
In the United States, this compound is listed as Generally Recognized as Safe (GRAS) for its use in food by the Flavor and Extract Manufacturers Association (FEMA) and is approved for food use by the Food and Drug Administration (FDA). europa.eu The FDA's advisory review panels on over-the-counter drugs have also deemed this compound safe for use in various products like lozenges. europa.eu
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there was "no safety concern at current levels of intake when used as a flavouring agent." nih.gov
For risk characterization in specific applications, No Observed Adverse Effect Levels (NOAELs) from animal studies are considered. For instance, in a 28-day oral toxicity study in male rats, a NOAEL was not identified for liver and kidney effects as they occurred at all doses, making the Lowest-Observed-Adverse-Effect-Level (LOAEL) 100 mg/kg/day. cir-safety.orgcir-safety.org For female rats in a similar study, the NOAEL was 100 mg/kg/day, with the LOAEL at 300 mg/kg/day based on clinical signs and increased liver weight at higher doses. cir-safety.orgcir-safety.org In a developmental toxicity context, the NOAEL for systemic effects in offspring was set at 300 mg/kg/day. cir-safety.org A repeated dose toxicity study in rats reported a NOAEL of 600 mg/kg for males based on 28 days of oral administration. sigmaaldrich.com
The estimated mean daily intake of this compound from flavored foodstuffs in France was reported to be 4.5 mg/person, which is equivalent to 0.075 mg/kg of body weight for a 60 kg person. europa.eu The highest exposure from food is likely from hard candies, where consumption of 10 grams of candy could result in an intake of up to 16 mg of this compound, or 0.27 mg/kg bw for a 60 kg adult. europa.eu
Research Methodologies for Eucalyptol Studies
In Vitro Models for Eucalyptol (B1671775) Research
In vitro studies provide a controlled environment to investigate the direct effects of this compound on various cell types and biological processes. These models are crucial for understanding the cellular and molecular mechanisms underlying this compound's observed activities.
Molecular Biology Techniques (e.g., Western Blotting, qRT-PCR)
Molecular biology techniques are essential for investigating the effects of this compound on gene and protein expression. Western blotting is used to detect and quantify specific proteins, while quantitative real-time polymerase chain reaction (qRT-PCR) measures mRNA levels, reflecting gene expression.
Studies on this compound have utilized Western blotting to examine protein expression related to inflammation, apoptosis, and signaling pathways. For example, Western blot analysis was used to confirm that this compound attenuated the overexpression of NLRP3, Caspase-1, and IL-1β proteins induced by monosodium urate (MSU) in a mouse model of gout arthritis nih.gov. Western blotting also revealed that this compound treatment significantly up-regulated the expression of Nrf2 and HO-1 proteins and down-regulated cleaved caspase-3 and phospho-NF-κB p65 in rat brain tissue following subarachnoid haemorrhage smolecule.comresearchgate.netnih.gov. The expression of apoptosis-related proteins like Bcl-2 and cleaved caspase-3 has also been analyzed by Western blot in studies investigating this compound's effects nih.gov.
qRT-PCR is frequently used to quantify the mRNA levels of genes of interest. In the gout arthritis model, qRT-PCR showed that MSU significantly increased Nlpr3, Caspase-1, and Il-1β mRNA expression, which was significantly attenuated by this compound nih.gov. qRT-PCR was also employed to detect the relative expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in rat brain tissues researchgate.netnih.gov. Studies investigating the anti-metastatic effects of this compound on skin cancer cells also used Western blotting to study the modulation of the PI3K/Akt/mTOR signaling pathway oup.comnih.gov.
Transcriptome Analysis and Bioinformatics (e.g., RNAseq, GO, KEGG)
Transcriptome analysis, often performed using RNA sequencing (RNA-Seq), provides a comprehensive view of gene expression changes in response to this compound treatment. Bioinformatics tools, including Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis, are then used to interpret these large datasets and identify affected biological processes and pathways.
Transcriptome analysis has been applied to study the anti-tumor mechanism of this compound on the neuroblastoma cell line SH-SY5Y nih.govresearchgate.net. In this study, this compound treatment led to the up-regulation of 566 genes and down-regulation of 757 genes nih.govresearchgate.net. GO analysis revealed that positive regulation of the cell cycle was down-regulated nih.govresearchgate.net. KEGG enrichment analysis identified cancer-related pathways, including pathways in cancer, PI3K-Akt signaling pathway, cAMP signaling pathway, TGF-beta signaling pathway, Hippo signaling pathway, and p53 signaling pathway, as being affected by this compound treatment nih.govresearchgate.net.
RNA-Seq is a widely used technology for analyzing the cellular transcriptome and identifying differentially expressed genes and molecular pathways between different biological conditions galaxyproject.org. GO and KEGG pathway enrichment analysis are standard bioinformatics approaches used to categorize and understand the biological functions and pathways associated with these differentially expressed genes galaxyproject.orgfrontiersin.orgnih.gov.
Enzyme Activity Assays
Enzyme activity assays measure the rate at which an enzyme catalyzes a specific biochemical reaction. These assays are used to determine if this compound directly interacts with or modulates the activity of particular enzymes.
Studies have investigated the effect of this compound on various enzyme activities. For instance, this compound was found to inhibit the activity of drug-metabolizing enzymes in the liver of rats and mice mdpi.comeuropa.eu. A study on rat cardiac muscle investigated the effects of this compound on myosin ATPase activity, finding that 0.3 mM this compound did not affect this activity scielo.br. This compound is also known to act by inhibiting lipoxygenase (LOX), a key enzyme in leukotriene production, and LOX inhibition assays have been carried out to demonstrate this activity rsc.org. Gelatin zymography is another enzyme activity assay used to detect the activity of matrix metalloproteinases (MMPs), and it has shown that this compound decreases the activity of MMP2 and MMP9 in skin cancer cells oup.comnih.gov.
In Vivo Animal Models for this compound Research
In vivo studies using animal models are essential for evaluating the systemic effects of this compound, its pharmacokinetics, and its efficacy in complex biological systems that mimic human disease conditions.
Rodent Models (e.g., Mice, Rats)
Rodent models, particularly mice and rats, are extensively used in this compound research due to their genetic tractability, relatively low cost, and physiological similarities to humans in many aspects.
Mouse models have been utilized to study the effects of this compound on various conditions, including gout arthritis and pulmonary inflammation nih.govcapes.gov.brresearchgate.netnih.goversnet.org. A mouse model of gout arthritis induced by MSU injection into the ankle joint was used to examine this compound's effects on ankle oedema, mechanical allodynia, neutrophil infiltration, oxidative stress, NLRP3 inflammasome, and TRPV1 expression nih.govcapes.gov.brresearchgate.netnih.gov. Key findings from this model include this compound's attenuation of mechanical allodynia and ankle oedema, reduction of inflammatory cell infiltrations, inhibition of NLRP3 inflammasome activation and pro-inflammatory cytokine production, and reduction of oxidative stress nih.govcapes.gov.brresearchgate.netnih.gov. Another mouse model involved inducing pulmonary inflammation via intranasal administration of lipopolysaccharide (LPS) to study the anti-inflammatory effects of this compound and the involvement of TRPM8 channels ersnet.org. This study showed that this compound treatment diminished leukocyte infiltration, myeloperoxidase activity, and cytokine production in the lung ersnet.org. Mouse models are also used to confirm the anti-metastatic potential of this compound observed in vitro oup.comnih.gov.
Rat models are also commonly employed in this compound research. Studies in rats have investigated the effects of this compound on skin burn wound healing, respiratory tract immunity, and early brain injury after subarachnoid haemorrhage researchgate.netnih.govresearchgate.netfrontiersin.org. A rat's third-degree skin-burn model was used to evaluate this compound ointment's wound healing activity, assessing parameters like skin healing, oxidative/antioxidant markers, and pro-/anti-inflammatory markers researchgate.net. This study observed time-dependent wound size reduction, decreased edema, increased antioxidant enzymes (SOD, CAT), reduced lipid peroxide, and significant reductions in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) researchgate.net. Studies in healthy rats have examined the effects of different doses of eucalyptus oil (containing this compound) on respiratory tract immunity and immune function, analyzing blood T, B, and NK cells by flow cytometry and cytokine levels by ELISA frontiersin.org. A rat model of subarachnoid haemorrhage induced by endovascular perforation was used to evaluate this compound's neuroprotective role, examining brain oedema, neurological deficits, neuronal apoptosis, and the expression of various proteins and inflammatory cytokines using Western blot and qRT-PCR smolecule.comresearchgate.netnih.gov. This compound treatment in this model markedly relieved brain oedema and neurological deficits, reduced neuronal apoptosis and microglial activation, and modulated the expression of apoptosis-related proteins and inflammatory cytokines smolecule.comresearchgate.netnih.gov.
Disease-Specific Models (e.g., Arthritis, Liver Injury, Cancer)
Preclinical research employs disease-specific models to investigate the potential therapeutic effects of this compound. In the context of arthritis, studies in experimental models, such as those using complete Freund's adjuvant (CFA)-induced arthritis in rats, have reported that this compound administration can reduce levels of proinflammatory cytokines. researchgate.net
For liver injury, research using models like acetaminophen (B1664979) (APAP)-induced liver injury in mice has explored the hepatoprotective effects of this compound. This compound was found to significantly attenuate APAP-induced liver damage, characterized by increased serum levels of AST and ALT, elevated ROS and hepatic malondialdehyde (MDA), and depletion of superoxide (B77818) dismutase (SOD) and catalase (CAT). frontiersin.org Further investigation indicated that this compound acts as a Keap1 inhibitor, which subsequently increases the translocation of Nrf2 from the cytoplasm into the mitochondria. frontiersin.org This activation of Nrf2 increased the mRNA expression of uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), while also inhibiting CYP2E1 activities. frontiersin.org This suggests that this compound promotes the non-toxic metabolism of APAP, thereby protecting the liver from injury. frontiersin.org
In cancer research, previous studies have indicated that this compound possesses the capability to inhibit the growth of breast cancer cells, including MCF7, MDA MB-231, and T47D cell lines. nih.gov
Evaluation of Physiological and Biochemical Parameters
Evaluation of physiological and biochemical parameters is integral to understanding the effects of this compound in research settings. In studies involving Eucalyptus species, which contain this compound, various physiological and biochemical responses to environmental stressors like water deficit have been examined. Water stress has been shown to reduce growth parameters such as root:shoot ratio and specific leaf area (SLA), as well as photosynthetic parameters, leaf water potential, and relative water content (RWC) in Eucalyptus genotypes. srce.hr Conversely, biochemical parameters including total sugars, phenol, phytohormones (indole acetic acid and abscisic acid), and proline were observed to significantly increase during stress in these genotypes. srce.hr
Research on the essential oil from Rosa rubiginosa, which contains this compound as a predominant component (26.88%), has also involved the analysis of morpho-anatomical characteristics and biochemical and physiological parameters across different phenophases. cabidigitallibrary.org This highlights the analysis of biochemical composition in relation to physiological traits.
In toxicity assessments of nanostructured lipid carriers loaded with this compound, serum biochemical parameters were evaluated in treated mice. Parameters such as ALP, AST, ALT, total bilirubin, creatinine, and triglyceride levels were assessed to determine potential toxicity effects. nih.gov The study reported that the levels of these serum biochemical parameters did not differ significantly in groups treated with NLC-Eu or this compound compared to the control, suggesting an absence of toxicity reaction based on these markers. nih.gov
Clinical Research on this compound
Clinical research on this compound has primarily focused on its potential therapeutic applications, particularly in respiratory conditions.
Randomized Controlled Trials
Randomized controlled trials (RCTs) have been conducted to evaluate the effects of this compound in human subjects. A double-blind, placebo-controlled multicenter study involving 242 patients with stable COPD investigated the effects of this compound as a concomitant therapy over six months. nih.gov The study assessed primary outcome measures combining the frequency, duration, and severity of exacerbations, as well as secondary outcomes including changes in lung function, respiratory symptoms, and quality of life. nih.gov During the treatment period, the combined criteria for exacerbations (frequency, severity, and duration) were significantly lower in the this compound group compared to the placebo group. nih.gov Secondary outcomes also validated these findings, with statistically significant improvements in lung function, dyspnea, and quality of life relative to placebo. nih.gov
Another multicenter trial involving 247 asthma patients found that this compound treatment led to significant improvements in lung function (p = 0.0398), asthma symptoms (p = 0.0325), and quality of life (p = 0.0475) when compared to a placebo group. innovareacademics.ininnovareacademics.in
A randomized controlled trial also investigated the effect of inhaling 1,8-cineole on preoperative anxiety in patients. researchgate.net Measures of anxiety, including the anxiety-visual analog scale (A-VAS), state-trait anxiety inventory (STAI), and profile of mood states (POMS), were significantly lower in the 1,8-cineole group compared to the control group. researchgate.net
Systematic Reviews and Meta-Analyses
Systematic reviews and meta-analyses have synthesized findings from multiple studies to provide a broader perspective on this compound's effects. A systematic review focusing on this compound as a therapeutic agent for respiratory diseases included 35 studies evaluating its pharmacological effects. innovareacademics.inresearchgate.netinnovareacademics.in The review highlighted that this compound has demonstrated anti-inflammatory effects through cytokine modulation, enhances mucus clearance, and reduces airway resistance. innovareacademics.inresearchgate.netinnovareacademics.in Several studies included in the review showed improvement in lung function and symptom relief in patients. innovareacademics.inresearchgate.netinnovareacademics.in
Patient Outcome Assessments (e.g., Lung Function, Symptom Relief, Quality of Life)
In the RCT involving COPD patients, secondary outcome measures included changes in lung function, respiratory symptoms, and quality of life, all of which showed statistically significant improvement in the this compound group compared to placebo. nih.gov Specifically, the mean improvement in the SGRQ total symptom score at 6 months was -9.1 after this compound treatment compared to -4.1 after placebo, although the difference in the total score was not statistically significant (p = 0.0630). nih.gov However, the improvement in the symptom score alone was statistically significant (p = 0.0224). nih.gov
Similarly, the multicenter trial in asthma patients reported significant improvements in lung function, asthma symptoms, and quality of life with this compound treatment. innovareacademics.ininnovareacademics.in
Beyond respiratory conditions, eucalyptus oil inhalation has been studied for its impact on pain and quality of life in patients with rheumatoid arthritis, showing significant reductions in pain and improved quality of life after three weeks of use. consensus.app Inhalation of eucalyptus oil after total knee replacement surgery also led to lower pain scores and reduced blood pressure, suggesting a potential benefit for post-surgical pain relief. consensus.app
Analytical Techniques for this compound and Metabolites
Analytical techniques are essential for the identification, separation, and quantification of this compound and its metabolites in various samples, including plant extracts, biological fluids, and pharmaceutical formulations.
Gas Chromatography (GC) is a widely used technique for the detection and quantification of volatile compounds like this compound. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing intricate mixtures of metabolites with high competence and relatively low cost. cas.cz GC-FID (Gas Chromatography coupled with Flame Ionization Detector) methods have been validated for the accurate quantification of 1,8-cineole content in E. globulus matrices. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) is another technique employed for the simultaneous detection of monoterpenes, including this compound, in plant extracts and pharmaceutical formulations. researcher.life A reported HPTLC method achieved good separation of eugenol, this compound, and R-limonene with specific Rf values using a hexane:toluene:ethyl acetate (B1210297) solvent system. researcher.life The limits of detection (LoD) and quantitation (LoQ) for this compound using this method were 0.82 ng/spot and 2.48 ng/spot, respectively, with a linear range of 100 to 600 ng/spot. researcher.life
This compound can also be used as a reference standard in analytical methods. scientificlabs.co.uksigmaaldrich.com These methods include headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry for analysis in matrices like melon fruits and chrysanthemum flowers, and full evaporation technique extraction followed by capillary gas chromatography and ion-trap detection for pharmaceutical formulations. scientificlabs.co.uksigmaaldrich.com Densitometric HPTLC analysis has also utilized this compound as a reference standard for its determination in external analgesic pharmaceutical formulations. scientificlabs.co.uksigmaaldrich.com
Spectroscopic techniques have also been described for this compound detection. researchgate.net Tandem Mass Spectrometry data for this compound is available and can be used in metabolomics studies. scientificlabs.co.uk
The analysis of metabolites in Eucalyptus species using GC-MS and multivariate analysis techniques like Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) has allowed for the identification of major common metabolites and species-specific compounds. cas.cz
Chromatographic Methods (e.g., GC-MS)
Chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are widely utilized for the analysis of this compound in various samples, including essential oils and biological matrices. GC-MS allows for the separation of volatile compounds based on their physical and chemical properties, followed by their identification and quantification based on their mass spectra.
In GC-MS analysis of essential oils, this compound is frequently identified as a major component. Studies on Eucalyptus globulus essential oil, for instance, have shown this compound concentrations ranging significantly, often being the main constituent nih.govresearchgate.netamecj.comufrgs.br. The percentage of this compound can vary depending on factors such as the plant's origin and the extraction method used nih.govamecj.comufrgs.br.
GC-MS is also applied to analyze this compound in other plant extracts, such as those from Stachytarpheta jamaicensis and Conamomum vietnamense, where it has been identified as a significant component pensoft.netscielo.org.mx. In Stachytarpheta jamaicensis leaf essential oil, this compound was found at a concentration of 10.73%, among other major components like cis-verbenol (B83679) and limonene (B3431351) scielo.org.mx. Conamomum vietnamense rhizome and leaf essential oils also showed this compound as a dominant component, with concentrations of 40.47% and 49.49%, respectively pensoft.net.
Beyond essential oils, GC-MS methods, including GC-MS/MS (tandem mass spectrometry), have been developed for the quantitative analysis of this compound in biological samples like rat serum nih.govresearchgate.netsrce.hr. These methods are crucial for pharmacokinetic studies. A validated GC-MS/MS method for this compound in rat serum demonstrated linearity in the concentration range of 50 to 5,000 pg/mL, with a limit of quantitation of 50 pg/mL nih.govresearchgate.net. The method exhibited good intra- and inter-day precision and accuracy nih.govresearchgate.net.
GC-MS analysis typically involves the use of capillary columns, such as HP-5MS, and helium as a carrier gas pensoft.netdergipark.org.tr. Electron ionization (EI) at 70 eV is a common ionization mode gerstel.comscirp.org. For quantitative analysis, techniques like Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) are employed, focusing on specific mass signals (e.g., m/z 154 as quantifier and m/z 108 as qualifier for this compound in EI mode) srce.hrgerstel.com.
Chromatographic methods like High-Performance Thin Layer Chromatography (HPTLC) coupled with densitometric analysis have also been developed for the simultaneous determination of this compound alongside other compounds in various formulations and plant extracts oup.comjournaljpri.com. An HPTLC method for this compound and α-pinene in Lamiaceae plants used silica (B1680970) gel plates and a mobile phase of n-hexane:ethyl acetate (8:2, %, v/v), achieving well-resolved peaks journaljpri.com.
Table 1: this compound Concentration in Various Plant Essential Oils determined by GC-MS
| Plant Source | Sample Type | This compound Concentration (%) | Reference |
| Eucalyptus globulus | Crude Essential Oil | 62.32 | nih.gov |
| Eucalyptus globulus | Fraction F1 | 42.60 | nih.gov |
| Eucalyptus globulus | Fraction F2 | 34.99 | nih.gov |
| Eucalyptus globulus | Essential oil | 50.67 | amecj.com |
| Stachytarpheta jamaicensis | Leaf Essential Oil | 10.73 | scielo.org.mx |
| Conamomum vietnamense | Rhizome Essential Oil | 40.47 | pensoft.net |
| Conamomum vietnamense | Leaf Essential Oil | 49.49 | pensoft.net |
| Eucalyptus camaldulensis | EO | 14.91 | nih.gov |
Mass Spectrometry (e.g., CI-TOF)
Mass spectrometry techniques, including Chemical Ionization Time-of-Flight Mass Spectrometry (CI-TOF MS), offer powerful capabilities for the analysis of this compound, particularly for real-time monitoring and the study of volatile organic compounds (VOCs). CI-TOF MS provides high sensitivity and resolution, enabling the detection and identification of compounds at very low concentrations. srainstruments.itchemlys.com
Vocus CI-TOF MS systems, for instance, can measure VOCs in real-time with sub-ppt detection limits. srainstruments.itchemlys.com This is particularly useful for applications like monitoring exhaled breath for pharmacokinetic studies of this compound. tofwerk.comtofwerk.com In breath analysis, CI-TOF MS can simultaneously monitor hundreds of compounds, including this compound and its metabolites. tofwerk.comtofwerk.com
Different reagent ions can be used in CI-TOF MS to optimize the ionization of specific compound classes. Using NH4+ reagent ions, for example, can provide softer ionization compared to traditional PTR (H3O+) mode, resulting in reduced fragmentation and a cleaner mass spectrum, which is beneficial for untargeted analysis of oxygenated molecules like this compound. tofwerk.com In NH4+ mode, this compound is detected as an ammonium (B1175870) adduct, typically at m/Q 172 (C10H18O + NH4)+. tofwerk.com In PTR mode, a significant peak for this compound is observed at m/Q 137 (C10H17+), with a smaller abundance of the parent ion signal at m/Q 155 (C10H19O+). tofwerk.com
CI-TOF MS has been applied to monitor the concentration of this compound in exhaled breath after ingestion, allowing for the assessment of its absorption and elimination kinetics. tofwerk.comtofwerk.com Studies have shown that the maximum concentration (Tmax) of this compound in breath can vary between individuals. tofwerk.com The technique can also detect this compound metabolites in breath, providing insights into its metabolic fate. tofwerk.com
Mass spectrometry is also integral to GC-MS techniques, where the mass analyzer (like a quadrupole in GC-MS/MS or a TOF in GC-TOF-MS) identifies compounds based on their fragmentation patterns and mass-to-charge ratios after chromatographic separation. srce.hrspectroscopyonline.com Electron ionization (EI) is a common method in GC-MS, producing characteristic fragment ions for this compound. gerstel.comscirp.org
Spectroscopic Techniques (e.g., FTIR)
Spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are valuable tools for the characterization and analysis of this compound, providing information about its functional groups and molecular structure. FTIR spectroscopy measures the absorption or transmission of infrared light by a sample, producing a spectrum with peaks corresponding to specific molecular vibrations.
FTIR spectroscopy is used to identify the functional groups present in this compound and in samples containing it, such as essential oils and formulated products. nih.govijnnonline.netrsc.org The FTIR spectrum of this compound exhibits characteristic absorption bands. For instance, bands associated with the C-O-C group of the cyclic ether are observed, including symmetric and asymmetric stretches. mdpi.com A prominent peak around 985 cm⁻¹ can indicate symmetrical bending out of the CH₂ plane. mdpi.com Other studies mention carbon-carbon bands between 1359 and 1214 cm⁻¹ and CH symmetric stretching bands around 2923 cm⁻¹. researchgate.net
FTIR analysis can be used to confirm the presence of this compound in essential oils and extracts. dergipark.org.trijnnonline.net It can also be applied to analyze the compatibility of this compound with other components in formulations, such as nanoemulsions, by observing shifts or changes in characteristic peaks. nih.govrsc.org For example, FTIR studies have shown compatibility between this compound and excipients in nanoemulgel formulations. nih.gov In microencapsulation studies, FTIR spectroscopy helped establish the successful processing of polymers and this compound and indicated possible intermolecular interactions. rsc.org
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a variant that allows for the direct analysis of samples without extensive preparation. japsonline.comresearchgate.net ATR-FTIR, often combined with chemometric methods, is used for the rapid analysis and characterization of essential oils containing this compound, aiding in quality control and the differentiation of oils based on their chemical composition. mdpi.comjapsonline.comresearchgate.net Studies have shown that ATR-FTIR data correlates well with results obtained from GC analysis for essential oils. researchgate.netresearchgate.net
While FTIR provides information about functional groups, other spectroscopic techniques like UV-Vis spectroscopy can also be used in the analysis of essential oils, although they may not be as specific to individual components like this compound unless combined with separation techniques. nih.govijnnonline.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group/Vibration | Reference |
| ~985 | CH₂ symmetrical bending out of plane | mdpi.com |
| 1079 | C-O-C symmetric stretch | mdpi.com |
| 1214 | C-O-C asymmetric stretch | mdpi.com |
| 1359 - 1214 | Carbon-carbon bands | researchgate.net |
| ~2923 | CH symmetric stretching | researchgate.net |
Drug Delivery Systems and Formulations for Eucalyptol
Nanoemulsions for Enhanced Bioavailability and Stability
Nanoemulsions are oil-in-water dispersions with droplet sizes typically under 100 nm, offering high kinetic stability and a large surface-to-volume ratio. mdpi.comnih.gov These characteristics make them ideal carriers for lipophilic compounds like eucalyptol (B1671775), protecting them from degradation and improving their solubility and bioavailability. mdpi.comcu.edu.trpensoft.netdovepress.com
Research has demonstrated the successful formulation of this compound-loaded nanoemulsions using various methods, including solvent emulsification diffusion and low-energy emulsification. mdpi.comasiapharmaceutics.info These nanoformulations exhibit enhanced stability under different storage conditions, with no phase separation or changes in color or odor reported over extended periods. mdpi.com The small droplet size and negative surface charge of these nanoemulsions contribute to their stability by promoting droplet repulsion. mdpi.com
Studies have shown that incorporating this compound into nanoemulsions can significantly improve its physicochemical properties. For instance, a study on a nebulized this compound nano-emulsion (EUC-NE) reported an entrapment efficiency of 77.49%, a droplet size of 122.37 nm, and a release of 84.7% of the encapsulated this compound. researchgate.netnih.govmq.edu.au Another study developing a stable eucalyptus oil nanoemulsion found a mean droplet size in the range of 50-100 nm with a low polydispersity index, indicating a homogenous formulation. asiapharmaceutics.info
The stability of these nanoemulsions is a key area of investigation. One study found that nanoemulsions containing Eucalyptus globulus oil remained stable for 90 days when stored under refrigeration, maintaining a nanometric particle size. nih.gov Another investigation into lavender essential oil nanoemulsions, which contain this compound, showed stability for 60 days at 4°C and 25°C. mdpi.com
Table 1: Characteristics of this compound-Loaded Nanoemulsions
| Formulation | Droplet Size (nm) | Polydispersity Index (PDI) | Key Findings | Reference |
|---|---|---|---|---|
| This compound-loaded nanoemulsion (for nanoemulgel) | 112 ± 0.77 | - | Increased droplet size after drug loading. | mdpi.com |
| Nebulized this compound nano-emulsion (EUC-NE) | 122.37 | - | Entrapment efficiency of 77.49% and 84.7% this compound release. | researchgate.netnih.govmq.edu.au |
| Eucalyptus oil nanoemulsion | 50-100 | <0.2 | Stable formulation with high antibacterial activity. | asiapharmaceutics.info |
| Nanoemulsion with Eucalyptus globulus oil | ~75 (refrigerated) | 0.2 | Refrigeration proved to be the best storage condition for stability. | nih.gov |
Inhalable Drug Delivery Systems
Inhalation presents a direct route for delivering this compound to the respiratory tract, a key target for its therapeutic actions. innovareacademics.inresearchgate.netinnovareacademics.inmdpi.com Inhalable drug delivery systems for this compound are being developed to maximize its deposition in the lungs and enhance its efficacy in treating respiratory conditions. innovareacademics.inresearchgate.netinnovareacademics.inresearchgate.netmq.edu.au
One notable example is the development of a nebulized this compound nano-emulsion (EUC-NE). researchgate.netmq.edu.au In vitro evaluation of this formulation demonstrated high lung deposition, with a fine particle dose (FPD) of 19.11 ± 13.1 mg and a fine particle fraction (FPF) of 56.01 ± 1.7%. researchgate.net The low mass median aerodynamic diameter (MMAD) of 2.6 ± 0.4 µm indicates the suitability of the formulation for deep lung delivery. researchgate.net These findings suggest that nebulized nanoemulsions can effectively deliver this compound to the site of action in the respiratory system. researchgate.netmq.edu.au
Controlled-Release Technologies
Controlled-release technologies are crucial for maintaining therapeutic concentrations of this compound over an extended period, which can improve patient compliance and therapeutic outcomes. innovareacademics.inresearchgate.netinnovareacademics.in Research in this area is focused on developing formulations that can release this compound in a sustained manner.
One approach involves the use of nanoemulgels, which combine the properties of nanoemulsions and gels. mdpi.com In a study on a this compound-loaded nanoemulgel, it was observed that an increase in the concentration of the gelling agent, Carbopol 940, led to a decrease in the drug release rate. mdpi.com This is attributed to the formation of strong intramolecular forces between the drug and the gelling agent. mdpi.com An optimized formulation demonstrated a sustained release profile, with a decline in the release rate after 18 hours, likely due to the depletion of the drug in the formulation. mdpi.com
Another innovative strategy is the microencapsulation of this compound in polymer blends. A study investigated the encapsulation of this compound in blends of polyethylene (B3416737) glycol (PEG) and polycaprolactone (B3415563) (PCL) using a supercritical carbon dioxide (scCO2) based method. rsc.org The incorporation of the hydrophobic polymer PCL into the PEG microparticles resulted in an improved sustained release of this compound. rsc.org This approach allows for the modulation of the release kinetics by adjusting the ratio of the polymers in the blend. rsc.org
Transdermal Patches for this compound Delivery
Transdermal patches offer a non-invasive method for the systemic delivery of this compound, providing a steady and controlled release of the compound through the skin. pnrjournal.comresearchgate.net This delivery route bypasses the gastrointestinal tract and first-pass metabolism, potentially increasing the bioavailability of this compound. pnrjournal.com
Researchers have successfully developed and evaluated matrix-style transdermal patches containing this compound. pnrjournal.compnrjournal.com These patches are typically formulated using polymers such as HPMC K100 and PVP K30, with oleic acid often incorporated as a penetration enhancer to facilitate the transport of this compound across the skin barrier. pnrjournal.com The solvent casting technique is a common method for preparing these patches. pnrjournal.com
In vitro studies have demonstrated the effective release of this compound from these patches. pnrjournal.com Furthermore, a study on a reservoir-type transdermal delivery system for tetramethylpyrazine utilized eucalyptus oil as a penetration enhancer. tandfonline.comnih.gov The optimized formulation, containing 5% eucalyptus oil, showed a significant enhancement in drug permeation through both rat and human skin. tandfonline.comnih.gov In vivo studies in rabbits with this patch demonstrated a more favorable pharmacokinetic profile compared to oral administration, with a lower maximum concentration (Cmax) and a prolonged time to reach Cmax (Tmax). nih.gov
Table 2: In Vivo Pharmacokinetic Parameters of a Tetramethylpyrazine Transdermal Patch with Eucalyptus Oil
| Administration Route | Cmax (μg/mL) | Tmax (h) | Key Findings | Reference |
|---|---|---|---|---|
| Oral | 3.88 ± 0.98 | 0.5 ± 0.25 | Rapid absorption. | tandfonline.com |
| Transdermal Patch | 1.13 ± 0.28 | 3.5 ± 1.52 | Slower absorption and lower peak concentration. | tandfonline.com |
Nanoemulgels for Topical Applications
Nanoemulgels are emerging as a promising topical delivery system for this compound, combining the advantages of nanoemulsions and gels to provide controlled drug release and high thermodynamic stability. mdpi.comresearchgate.net These formulations are particularly well-suited for applications such as wound healing. mdpi.com
A study on a this compound-loaded nanoemulgel for wound healing demonstrated the successful fabrication of a stable and homogenous formulation. mdpi.com The nanoemulgel was prepared by incorporating a this compound nanoemulsion into a Carbopol 940 gel base. mdpi.com The optimized formulation exhibited desirable physicochemical properties, including a pH suitable for topical application (between 5 and 6), good spreadability, and a droplet size of 139 ± 5.8 nm with a low polydispersity index. mdpi.comnih.gov
The drug content of the optimized nanoemulgel was found to be 94.81%. mdpi.comresearchgate.netnih.gov The presence of the gelling agent was shown to influence the drug release, with higher concentrations leading to a slower release rate. mdpi.com This allows for the tuning of the formulation to achieve a desired release profile for specific therapeutic applications. mdpi.com
Table 3: Physical Characteristics of an Optimized this compound-Loaded Nanoemulgel (F5)
| Parameter | Value | Reference |
|---|---|---|
| pH | 5-6 | mdpi.comnih.gov |
| Droplet Size | 139 ± 5.8 nm | mdpi.comresearchgate.netnih.gov |
| Drug Content | 94.81% | mdpi.comresearchgate.netnih.gov |
| Spreadability | Good | mdpi.comresearchgate.net |
Microemulsion Systems for Blood-Brain Barrier Penetration
The ability of this compound to cross the blood-brain barrier (BBB) makes it a potential candidate for treating neurological disorders and as a carrier for delivering other drugs to the brain. nih.govresearchgate.net Microemulsion systems are being investigated as a means to facilitate this transport. nih.govresearchgate.net
Microemulsions are clear, thermodynamically stable, and isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. innovareacademics.in They have a greater capacity to solubilize non-polar compounds compared to aqueous micellar solutions. ijpsonline.com Studies have demonstrated that intranasal administration of drugs formulated in microemulsions can lead to rapid and extensive transport into the brain, bypassing the BBB. innovareacademics.inpharmaexcipients.comsemanticscholar.org
A study focused on developing a eucalyptus oil microemulsion for intranasal delivery highlighted its potential for providing a rapid onset of action for its soothing and antidepressant effects. innovareacademics.inijpsonline.com The formulation, prepared using Tween 80, Span 80, and PEG 400, was clear, transparent, and stable. ijpsonline.com The globule size of the optimized microemulsion was 355.8 nm. ijpsonline.com This research suggests that microemulsion-based intranasal delivery is a promising and cost-effective strategy for targeting this compound to the central nervous system. innovareacademics.inijpsonline.com Furthermore, microemulsions containing this compound and polysorbate 80 have been shown to enhance the transdermal permeation of other drugs, such as curcumin. mdpi.com
Encapsulation in Zeolites
Zeolites, which are microporous crystalline aluminosilicates, are being explored as carriers for the encapsulation of this compound. mdpi.comresearchgate.netmdpi.comdntb.gov.uanih.gov This technology offers a way to protect volatile compounds like this compound from degradation, control their release, and enhance their stability. researchgate.netmdpi.com
The encapsulation of essential oil components, including this compound, in zeolites is an attractive option due to the low cost and non-toxic nature of these materials. researchgate.netmdpi.com The process typically involves exposing the dried zeolite to a high-concentration solution of the essential oil. mdpi.com The porous structure of zeolites, with their channels and cavities, allows them to act as molecular sieves, entrapping the this compound molecules. mdpi.com
Studies have confirmed the successful encapsulation of this compound in synthetic zeolites. mdpi.comresearchgate.net The release of the encapsulated compound can be controlled, making zeolites suitable for applications requiring sustained release. ukm.mygoogle.com The inherent pH-sensitive properties of zeolites can also be exploited for selective release in specific environments. mdpi.com Research has shown that zeolites can encapsulate significant quantities of various fragrant molecules and that the release dynamics can be controlled. mdpi.com
Future Directions and Research Gaps in Eucalyptol Studies
Further Elucidation of Specific Molecular Pathways in Humans
While in vitro and animal studies have shed light on eucalyptol's anti-inflammatory effects, particularly through mechanisms involving IL-6 and TNF-α expression, there is a lack of clinical data confirming these results at the human level. researchgate.net A significant research gap exists in understanding the interaction of This compound (B1671775) with specific molecular pathways within the human respiratory system. researchgate.net Future research should aim to identify and map the major molecular pathways influenced by this compound in human respiratory epithelial cells. researchgate.net this compound's anti-inflammatory mechanisms are known to involve the inhibition of nuclear translocation of NF-κB p65 and PPARγ, which suppresses immune response genes and modulates inflammatory mediators like TNF-alpha, IL-6, IL-8, VCAM-1, and E-selectin. researchgate.net Further research is needed to fully elucidate these and other pathways in a human context.
Pharmacological Interactions with Conventional Therapies
There is a need for further studies on the possible drug interactions between this compound and conventional therapies, particularly concerning the induction or inhibition of cytochrome P450 (CYP) enzymes. researchgate.net Some research suggests this compound might be an inducer of CYP enzymes, even when administered by inhalation, while other in vitro studies indicate a dose-dependent decrease in certain CYP isoforms. researchgate.net Understanding these potential interactions is critical when considering this compound as an adjunct therapy alongside existing medications. innovareacademics.in Exploring combination therapies to enhance this compound's activity in conjunction with other available agents also holds promise for improved clinical outcomes. researchgate.net
Long-term Safety and Efficacy in Vulnerable Populations (e.g., Pediatric, Geriatric)
Data on the effectiveness of this compound in different populations, especially pediatric and geriatric patients, is limited. innovareacademics.in The scarcity of data regarding the effectiveness and safety of this compound in vulnerable populations, such as pediatric and geriatric patients, as well as the limited evaluation of its long-term safety, has been identified as a key gap. innovareacademics.ininnovareacademics.in Large-scale clinical trials specifically targeting these vulnerable populations are essential to establish this compound's clinical utility and safety profile in these groups. researchgate.netinnovareacademics.in While some moderate-scale trials have included geriatric patients, pediatric studies remain lacking, and long-term safety data is still insufficient. innovareacademics.in
Development of Stable Pharmaceutical Formulations
Challenges remain regarding this compound's low bioavailability, volatility, and the need for optimized pharmaceutical formulations. researchgate.net The chemical instability and volatility of this compound restrict its therapeutic application and necessitate the development of appropriate delivery systems to achieve extended release and enhance its bioactivity. rsc.org Future research should focus on innovative formulations such as nanoemulsions, inhalable drug delivery systems, and controlled-release technologies to enhance its therapeutic efficacy and improve stability. innovareacademics.inresearchgate.netinnovareacademics.in Nanoemulsion technology, for instance, has shown potential in improving the stability and penetration of this compound. innovareacademics.innih.gov Studies evaluating the stability and in vitro security of nanoemulsions containing eucalyptus oil have shown promising results, with refrigeration identified as a favorable storage condition for preserving nanometric features and the content of major compounds. nih.gov
Clinical Trials on Broader Range of Diseases
While clinical trials have investigated this compound's effectiveness in respiratory diseases like asthma and COPD in adult patients, often via aerosol or inhalation formulations, there is a need for large-scale human studies to confirm preclinical results. innovareacademics.inresearchgate.net Beyond respiratory disorders, recent evidence suggests potential therapeutic applications of this compound in various other conditions, including Alzheimer's disease, neuropathic pain, cancer, depression, epilepsy, peptic ulcer disease, diarrhea, cardiac-related heart diseases, and diabetes mellitus. researchgate.netnih.gov Further clinical trials are needed to explore this compound's potential in these broader range of diseases.
Standardization of Preclinical Trial Designs
Although not explicitly detailed in the provided search results concerning this compound specifically, the standardization of preclinical trial designs in general drug development is recognized as important for improving the predictability of clinical outcomes. Preclinical data can help in prioritizing combinations for clinical trials and informing their design. nih.gov However, the level of preclinical data required to predict clinical benefit is currently unknown, and negative preclinical results may not be widely reported, limiting relevant evidence. nih.gov While the search results did not provide specific details on standardizing preclinical designs for this compound, this is a general research gap in translating preclinical findings to clinical success.
Exploration of this compound in Combination Therapies
Exploring this compound in combination with other therapeutic agents is a promising avenue for future research. innovareacademics.inresearchgate.net The development of mono- or combination therapies targeting specific signaling pathways might be a viable strategy to combat diseases like metastatic melanoma, where this compound has shown the ability to inhibit the PI3K/Akt pathway. oup.com Studies have explored the synergistic effects of this compound in combination with conventional therapies. For example, combining this compound with a PI3K inhibitor has shown enhanced anti-metastatic effects in skin cancer cells. oup.com Further research is needed to investigate the potential benefits and mechanisms of this compound in combination therapies for various conditions.
Advanced Studies on Structure-Activity Relationships
Understanding the relationship between the chemical structure of this compound and its diverse biological activities is a key area for future research. While this compound is known to exhibit various effects, including antimicrobial, antioxidant, and anti-inflammatory properties, the precise mechanisms by which its structure interacts with biological targets are still being elucidated researchgate.netmdpi.comresearchgate.net.
Research into structure-activity relationships (SAR) at an advanced level involves detailed investigations into how modifications or the presence of specific functional groups within the this compound molecule influence its binding affinity to biological receptors or its interaction with cellular components like lipid membranes mdpi.comresearchgate.net. Studies using techniques such as molecular docking and Density Functional Theory (DFT) calculations are being employed to explore these interactions at a molecular level biorxiv.orgresearchgate.net. For instance, molecular docking studies have indicated that this compound can form stable hydrogen bonds with amino acid residues in various proteins, suggesting specific binding sites that could be relevant for its biological effects biorxiv.org.
Further research is needed to correlate these molecular interactions with observed biological outcomes. This includes exploring how the bicyclic ether structure and the positions of methyl groups on the molecule contribute to its activity. Advanced SAR studies can help in the rational design of novel compounds with enhanced or more selective biological activities based on the this compound scaffold.
Research on this compound's Ecological Role and Biosynthesis
This compound plays significant ecological roles, particularly in plant-plant and plant-insect interactions. Its function as an allelochemical, influencing the growth and germination of neighboring plants, is a notable area of study mdpi.comresearchgate.netnih.gov. This compound has been identified as a volatile compound that can inhibit plant growth, affecting vegetation composition researchgate.net. Studies have shown that this compound can disrupt processes like seed germination and seedling growth, potentially by affecting enzyme activity or inducing oxidative stress mdpi.comnih.govtandfonline.com.
Research into the ecological role of this compound also extends to its interactions with insects. It is known to have insecticidal and insect repellent properties wikipedia.orgmdpi.comoup.com. Conversely, this compound also acts as an attractant for certain insects, such as male orchid bees, which collect the compound to synthesize pheromones wikipedia.org.
Understanding the biosynthesis of this compound is crucial for potentially enhancing its production or manipulating its presence in plants for ecological or commercial purposes. This compound is biosynthesized from geranyl pyrophosphate (GPP) through a process involving the isomerization to (S)-linalyl diphosphate (B83284) (LPP), catalyzed by cineole synthase, ultimately producing this compound via an alpha-terpinyl cation intermediate wikipedia.org. Further research into the enzymes and genetic pathways involved in this biosynthesis can provide insights into regulating this compound production in various plant species.
Data on the allelopathic effects of this compound on different plant species highlight the need for further research to understand the varying sensitivities and mechanisms of inhibition.
| Allelochemical | Source Plant | Effect on Target Plant | Mechanism | Reference |
| This compound | Eucalyptus species | Inhibits plant growth | Affects asparagine synthase activity, induces nuclear abnormalities | mdpi.comnih.gov |
| This compound | Cyanobacteria (VOCs) | Inhibits algal growth | Induces degradation of photosynthetic pigments, reduces photosynthetic abilities | tandfonline.com |
Environmental Impact of this compound Production and Use
The environmental impact of this compound is linked to its production methods and its fate in the environment. This compound is primarily obtained through the extraction of essential oils from plants, particularly Eucalyptus species mdpi.comherts.ac.uk. The large-scale cultivation of eucalyptus for this purpose can have environmental implications, including water consumption and potential effects on soil nutrient balance, although some studies suggest that eucalyptus can be an efficient biomass producer researchgate.netfao.org.
The synthesis of this compound can also involve chemical routes, and ongoing research focuses on developing more efficient and environmentally friendly synthetic methods ijarsct.co.in. The use of this compound as a potential green solvent in chemical synthesis is an area being explored to reduce the environmental footprint of organic synthesis processes mdpi.comijarsct.co.inresearchgate.netijarsct.co.in.
The environmental fate of this compound after its use is another important consideration. As a volatile organic compound, this compound can be released into the atmosphere ijarsct.co.in. Its atmospheric lifetime is relatively short compared to some other monoterpenes ijarsct.co.in. In soil, this compound is expected to have moderate mobility based on its properties nih.gov. Ultimate disposal of this compound needs to consider its potential impact on air quality, soil, and water, as well as its effects on different organisms nih.gov.
Research gaps exist in comprehensively assessing the life cycle environmental impacts of this compound production from various sources (natural extraction vs. synthesis) and its widespread use in different applications. Further studies are needed to quantify its persistence, degradation pathways, and potential ecotoxicological effects on a wider range of non-target organisms in different environmental compartments.
| Aspect of Environmental Impact | Considerations | Research Status |
| Plant Cultivation (Eucalyptus) | Water usage, nutrient balance, potential allelopathic effects on surrounding flora | Studied, but site-specific impacts require more data researchgate.netfao.org |
| Chemical Synthesis | Efficiency, use of solvents, waste generation | Ongoing research into greener methods ijarsct.co.in |
| Environmental Fate | Atmospheric lifetime, mobility in soil and water, degradation pathways | Some data available, more comprehensive studies needed nih.govijarsct.co.in |
| Ecotoxicity | Effects on aquatic and terrestrial organisms | Limited data, requires further investigation nih.gov |
Q & A
Q. What molecular targets of eucalyptol are most relevant for anti-inflammatory studies, and how can they be experimentally validated?
this compound inhibits key inflammatory mediators like TNF-α and IL-1β, as demonstrated in receptor-binding assays and cytokine profiling. To validate these targets, researchers should use in vitro models (e.g., macrophage cell lines) treated with this compound, followed by ELISA or Western blotting to quantify cytokine suppression. Dose-dependent inhibition of STAT6 phosphorylation and nuclear localization in M2 macrophages can confirm pathway-specific activity .
Q. What standardized methods are recommended for assessing this compound purity and stability in experimental formulations?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying this compound purity (>98% as per USP guidelines). Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure, with periodic sampling analyzed via HPLC. Fractional distillation data (e.g., retention times and area percentages) can further validate compositional integrity .
Q. How can this compound’s effects on platelet aggregation be measured in preclinical models?
Use whole-blood assays with collagen-coated capillaries in microfluidic systems like Vena8 Fluoro+ biochips. Pre-incubate blood samples with this compound (e.g., 10–100 µM), monitor thrombus formation via time-lapse imaging, and quantify inhibition using fluorescence intensity metrics. Parallel flow cytometry for P-selectin expression confirms platelet activation suppression .
Advanced Research Questions
Q. How do conflicting reports on this compound’s antibacterial activity inform experimental design for synergy/antagonism studies?
While this compound exhibits variable MIC/MBC values (e.g., 2.5% v/v against CRAB), its activity depends on synergistic/antagonistic interactions with other terpenes (e.g., carvacrol, thymol). Researchers should employ checkerboard assays or PD analysis to map combinatorial effects. For example, limonene’s antagonism with this compound necessitates dose-response matrices and fractional inhibitory concentration (FIC) indices to resolve contradictions .
Q. What transcriptomic approaches are optimal for elucidating this compound’s anti-tumor mechanisms in neuroblastoma?
RNA sequencing of this compound-treated SH-SY5Y cells, followed by pathway enrichment analysis (e.g., KEGG, GO), identifies dysregulated cancer-related genes (e.g., apoptosis regulators). Validate findings with CRISPR/Cas9 knockout models of key targets (e.g., BRAF or STAT6) to confirm mechanistic links. Integrate microarray data (e.g., Ingenuity Pathway Analysis) to map cross-talk between lipid metabolism and oncogenic signaling .
Q. How can molecular dynamics (MD) simulations improve this compound’s drug delivery via cyclodextrin inclusion complexes?
Use metadynamics or MM/PBSA simulations to model this compound’s binding affinities with β-cyclodextrin derivatives (e.g., 2,6-DMβCD). Calculate free energy profiles to predict release kinetics and stability constants. Experimental validation via phase-solubility studies and NMR titration aligns computational predictions with empirical data, optimizing formulation solubility and bioavailability .
Q. What experimental strategies address contradictions in this compound’s role in macrophage polarization during fibrosis?
Combine in vitro M2 polarization assays (IL-4/IL-13 stimulation) with single-cell RNA sequencing to resolve heterogeneity in this compound’s effects. Validate KLF4/PPAR-γ suppression via ChIP-qPCR and CRISPR interference. In vivo, use bleomycin-induced pulmonary fibrosis models with conditional macrophage-specific knockout mice to isolate this compound’s tissue-level impact .
Q. How can this compound be utilized as a green solvent in heterocyclic synthesis, and what metrics validate its sustainability?
Replace petroleum-based solvents (e.g., chloroform) with this compound in Pd-catalyzed cross-coupling reactions. Monitor reaction efficiency via GC-MS yields and compare energy inputs (e.g., distillation recovery rates). Assess environmental impact using life-cycle analysis (LCA) metrics, emphasizing this compound’s low peroxide formation and compatibility with industrial-scale distillation .
Methodological Considerations
- Data Contradiction Analysis : When reconciling divergent results (e.g., antibacterial activity), apply meta-analysis frameworks weighted by study quality (sample size, controls) and mechanistic plausibility .
- Therapeutic Synergy : Prioritize high-throughput screening (e.g., SynergyFinder) to identify this compound’s partners in multi-drug regimens, particularly in hormone-refractory cancers .
- Translational Gaps : Bridge in vitro findings to preclinical models by standardizing this compound dosing (e.g., mg/kg vs. plasma concentration) and pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
